ML085
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19N3O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C20H19N3O4S/c1-3-10-23-19(14-6-4-5-7-18(14)27-2)21-22-20(23)28-12-17(26)13-8-9-15(24)16(25)11-13/h3-9,11,24-25H,1,10,12H2,2H3 |
InChI Key |
HDLQKEKTQTTWGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
ML085 Acrylamide Solution: A Technical Guide for Electrophoresis
Abstract
This technical guide provides a comprehensive overview of ML085, a commercial 40% acrylamide/bis-acrylamide solution. Contrary to indications of it being a novel therapeutic agent, this compound is a fundamental laboratory reagent used in the preparation of polyacrylamide gels for molecular separations. This document details the chemical composition of the solution, the mechanism of polyacrylamide gel polymerization, and the significance of its specific 19:1 acrylamide-to-crosslinker ratio. Detailed experimental protocols for its application in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are provided, alongside quantitative data and workflow visualizations to aid researchers, scientists, and professionals in a laboratory setting.
Introduction: Defining this compound
This compound is the product code for a ready-to-use 40% (w/v) aqueous solution of acrylamide and N,N'-methylenebisacrylamide (commonly known as bis-acrylamide), supplied by HiMedia Laboratories.[1][2][3] This solution is prepared with a 19:1 ratio of acrylamide to bis-acrylamide and is primarily utilized for casting polyacrylamide gels for various electrophoretic techniques.[1][4] Using a pre-mixed, high-purity solution like this compound offers significant safety and reproducibility advantages over handling toxic acrylamide powder, reducing the risk of inhalation and ensuring consistent gel matrix formation.[3][4][5]
The primary application of this solution is in Polyacrylamide Gel Electrophoresis (PAGE), a cornerstone technique in biochemistry and molecular biology for separating macromolecules, typically proteins and nucleic acids, based on their size and charge.[6][7]
Core Components and Properties
The this compound solution's functionality is derived from its two key monomer components which, upon polymerization, form a stable gel matrix.
-
Acrylamide (C₃H₅NO): The primary monomer that, when polymerized, forms long, linear polyacrylamide chains.[6][8]
-
N,N'-Methylenebisacrylamide (C₇H₁₀N₂O₂): The cross-linking agent. Bis-acrylamide contains two acrylamide moieties linked by a methylene group, allowing it to form covalent bonds between the linear polyacrylamide chains.[7][9] This cross-linking is essential for creating a porous, three-dimensional gel network.[8]
The physical properties of the resulting gel—specifically its pore size, elasticity, and sieving capabilities—are determined by the total concentration of acrylamide (%T) and the percentage of cross-linker (%C).[8] The 19:1 ratio in this compound is a standard formulation, particularly effective for separating small proteins and DNA fragments.[1][4]
Data Presentation: Solution Specifications
| Property | Description | Reference |
| Product Code | This compound | [1][2] |
| Concentration | 40% (w/v) Total Monomers | [1][3] |
| Composition | Acrylamide and N,N'-Methylenebisacrylamide | [1][3] |
| Monomer Ratio | 19:1 (Acrylamide:Bis-acrylamide) | [1][4] |
| Cross-linker % (%C) | 5% | [8] |
| Form | Clear, colorless aqueous solution | [3] |
| Primary Use | Preparation of polyacrylamide gels for electrophoresis (PAGE) | [1][6] |
| Storage | 2-8°C, protected from light | [3] |
Mechanism of Polymerization
The transformation of the this compound liquid solution into a solid gel is a chain-reaction polymerization process initiated by the generation of free radicals.[10][11] This reaction requires the addition of two key chemical reagents that are not part of the this compound solution itself: an initiator and a catalyst.
-
Initiation: Ammonium persulfate (APS) is typically used as the initiator. In solution, APS dissociates to form sulfate free radicals ([SO₄]•⁻).[12][13]
-
Catalysis: N,N,N',N'-tetramethylethylenediamine (TEMED) acts as a catalyst, accelerating the rate of free radical formation from APS at room temperature.[6][10][11]
-
Propagation: The highly reactive sulfate radicals attack acrylamide monomers, creating an acrylamide free radical. This new radical then reacts with subsequent acrylamide monomers, propagating the formation of long, linear polymer chains. Bis-acrylamide is incorporated into these growing chains, and its second vinyl group allows for the cross-linking of two separate polyacrylamide chains.[6][13]
-
Termination: The reaction concludes when two free radicals react with each other.[11]
The result is a cross-linked polymer network with pores, where the water is held, forming a solid gel.[14]
Visualization: Polymerization Pathway
Caption: Free-radical polymerization of acrylamide and bis-acrylamide.
Experimental Protocols
The most common application for a 19:1 acrylamide solution is the preparation of discontinuous SDS-PAGE gels for protein analysis. This system uses two different gel layers: a lower, "resolving" or "separating" gel and an upper "stacking" gel.
General Safety Precautions
Acrylamide monomer is a neurotoxin and a suspected carcinogen.[3] Always wear gloves, safety glasses, and a lab coat when handling the this compound solution and other reagents. All polymerization steps should be performed in a well-ventilated area.
Preparation of a 12% SDS-PAGE Resolving Gel (10 mL)
This protocol is for a standard 1.5 mm thick mini-gel. Volumes can be scaled as needed.
Reagents:
-
This compound Acrylamide/Bis-acrylamide Solution, 40% (19:1)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Deionized Water (dH₂O)
-
10% (w/v) Ammonium Persulfate (APS) - Prepare fresh
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
Procedure:
-
Assemble clean glass plates and spacers in the casting stand.[15]
-
In a 15 mL conical tube, combine the reagents in the order listed in the table below.
-
Gently swirl the tube to mix. Avoid introducing air bubbles.
-
Add the TEMED last, immediately before casting, as it will initiate polymerization.[6] Mix by inverting the tube twice.
-
Using a pipette, immediately transfer the solution between the glass plates up to the desired height (leaving space for the stacking gel).[16]
-
Carefully overlay the gel with a thin layer of water or isopropanol to ensure a flat surface and prevent oxygen inhibition of polymerization.[6]
-
Allow the gel to polymerize for 30-45 minutes at room temperature.
Preparation of a 5% SDS-PAGE Stacking Gel (5 mL)
Reagents:
-
This compound Acrylamide/Bis-acrylamide Solution, 40% (19:1)
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) SDS
-
dH₂O
-
10% (w/v) APS - Prepare fresh
-
TEMED
Procedure:
-
After the resolving gel has polymerized, pour off the overlay.
-
In a new tube, combine the reagents for the stacking gel as listed in the table below.
-
Add TEMED, mix gently, and immediately pipette the solution on top of the resolving gel.
-
Insert the comb into the stacking gel solution, ensuring no air bubbles are trapped under the teeth.
-
Allow the stacking gel to polymerize for 20-30 minutes.
Data Presentation: Gel Casting Recipes
Table 1: Resolving Gel Recipes (for 10 mL total volume)
| Final Gel % | This compound (mL) | 1.5M Tris pH 8.8 (mL) | dH₂O (mL) | 10% SDS (µL) | 10% APS (µL) | TEMED (µL) |
|---|---|---|---|---|---|---|
| 8% | 2.00 | 2.50 | 5.40 | 100 | 100 | 10 |
| 10% | 2.50 | 2.50 | 4.90 | 100 | 100 | 8 |
| 12% | 3.00 | 2.50 | 4.40 | 100 | 100 | 6 |
| 15% | 3.75 | 2.50 | 3.65 | 100 | 50 | 4 |
Table 2: Stacking Gel Recipe (5% Gel, for 5 mL total volume)
| Component | Volume |
|---|---|
| This compound | 0.625 mL |
| 0.5M Tris pH 6.8 | 1.25 mL |
| dH₂O | 3.025 mL |
| 10% SDS | 50 µL |
| 10% APS | 50 µL |
| TEMED | 5 µL |
Visualization: Gel Casting Workflow
Caption: Standard workflow for casting a discontinuous polyacrylamide gel.
Conclusion
The this compound Acrylamide/Bis-acrylamide 40% (19:1) solution is a fundamental tool for researchers, providing a safer and more reproducible means of preparing polyacrylamide gels compared to manual powder-based methods. Its specific formulation is well-suited for high-resolution separation of smaller proteins and nucleic acids. Understanding the principles of polymerization and the roles of each component is critical for troubleshooting and optimizing electrophoretic separations. This guide serves as a technical resource for the effective and safe use of this common laboratory reagent.
References
- 1. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]
- 2. Acrylamide/Bisacrylamide Solution 40% (19:1) by HiMedia, Cat. No. This compound-100ML | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 3. himedialabs.com [himedialabs.com]
- 4. Acrylamide/Bis Solution, 19:1 › SERVA Electrophoresis GmbH [serva.de]
- 5. bio-rad.com [bio-rad.com]
- 6. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 7. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. biocompare.com [biocompare.com]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. Ammonium persulfate - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. QPNC-PAGE - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
The Role of 19:1 Acrylamide/Bis-Acrylamide in High-Resolution Electrophoresis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of 19:1 acrylamide/bis-acrylamide solutions, a critical reagent in molecular biology and proteomics. This specific ratio is renowned for creating polyacrylamide gels with minimal pore size, enabling high-resolution separation of small proteins, peptides, and nucleic acids. This document details the core applications, experimental protocols, and the underlying principles of this versatile tool.
Core Applications of 19:1 Acrylamide/Bis-Acrylamide
The 19:1 ratio of acrylamide to bis-acrylamide, which corresponds to a 5% cross-linker concentration (%C), is primarily utilized in Polyacrylamide Gel Electrophoresis (PAGE) for applications demanding high resolving power.[1][2] The minimal pore size of these gels makes them ideal for separating molecules with small differences in molecular weight.[1]
Key applications include:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is fundamental for separating proteins based on their molecular weight.[3][4][5] Gels made with a 19:1 ratio are particularly effective for resolving small proteins and peptides.[6]
-
DNA and RNA Electrophoresis: The 19:1 ratio is the solution of choice for denaturing DNA and RNA electrophoresis, especially for applications like DNA sequencing.[1][6][7][8] The high resolution allows for the separation of nucleic acid fragments that differ by just a single nucleotide.[9]
-
Nucleic Acid Sequencing: Polyacrylamide gels, particularly those with a 19:1 acrylamide/bis-acrylamide ratio, are a cornerstone of Sanger sequencing and other methods that require precise separation of DNA fragments.[7][9][10][11][12]
-
RNase Protection Assays: This application also benefits from the high resolution of 19:1 polyacrylamide gels for separating small RNA probes.
Understanding Polyacrylamide Gel Polymerization
Polyacrylamide gels are formed through the free-radical polymerization of acrylamide monomers, with N,N'-methylenebisacrylamide (bis-acrylamide) acting as a cross-linking agent.[1][4][13] This process, initiated by ammonium persulfate (APS) and catalyzed by tetramethylethylenediamine (TEMED), creates a porous matrix.[4][14] The pore size of this matrix is determined by the total monomer concentration (%T) and the percentage of cross-linker (%C).[1][15] A 19:1 acrylamide/bis-acrylamide ratio results in a 5% C, which generally produces the minimum pore size.[1]
Figure 1: Chemical Polymerization of Polyacrylamide.
Quantitative Data: Separation Ranges
The percentage of the 19:1 acrylamide/bis-acrylamide solution used to cast the gel determines the separation range of molecules. The following tables provide a guide for selecting the appropriate gel percentage for your application.
Table 1: Protein Separation Ranges for SDS-PAGE (19:1 Acrylamide/Bis-Acrylamide)
| Gel Percentage (%T) | Approximate Protein Size Range (kDa) |
| 10% | 20 - 200 |
| 12% | 15 - 150 |
| 15% | 10 - 100 |
| 20% | 5 - 50 |
Note: These are approximate ranges and can be influenced by the buffer system and running conditions.
Table 2: Nucleic Acid Separation Ranges for Denaturing PAGE (19:1 Acrylamide/Bis-Acrylamide)
| Gel Percentage (%T) | Approximate Nucleic Acid Size Range (bases/nucleotides) |
| 5% | 151 - 500 |
| 6% | 100 - 400 |
| 8% | 61 - 150 |
| 10% | 30 - 100 |
| 12% | 20 - 80 |
| 20% | < 30 |
Data adapted from various sources.[2][16]
Experimental Protocols
Protocol 1: SDS-PAGE for Small Protein and Peptide Separation
This protocol outlines the preparation of a discontinuous buffer system SDS-PAGE gel using a 19:1 acrylamide/bis-acrylamide solution, optimized for the separation of low molecular weight proteins.
Materials:
-
40% Acrylamide/Bis-acrylamide solution (19:1)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
2X Laemmli Sample Buffer
-
1X Tris-Glycine-SDS Running Buffer
-
Protein molecular weight markers
-
Protein samples
Procedure:
-
Gel Casting:
-
Assemble the gel casting apparatus according to the manufacturer's instructions.
-
Prepare the resolving gel solution (for a 10 ml gel, adjust volumes as needed):
Component 12% Gel 15% Gel 40% Acrylamide/Bis (19:1) 3.0 ml 3.75 ml 1.5 M Tris-HCl, pH 8.8 2.5 ml 2.5 ml 10% SDS 0.1 ml 0.1 ml Distilled Water 4.3 ml 3.55 ml 10% APS 100 µl 100 µl | TEMED | 6 µl | 6 µl |
-
Mix the components, adding APS and TEMED last to initiate polymerization. Immediately pour the resolving gel into the cassette, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface.
-
Allow the resolving gel to polymerize for 30-60 minutes.
-
Prepare the stacking gel solution (for a 5 ml gel):
Component Volume 40% Acrylamide/Bis (19:1) 0.625 ml 0.5 M Tris-HCl, pH 6.8 1.25 ml 10% SDS 50 µl Distilled Water 3.025 ml 10% APS 50 µl | TEMED | 5 µl |
-
Pour off the overlay and add the stacking gel solution. Insert the comb and allow it to polymerize for 30 minutes.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein samples with an equal volume of 2X Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Assemble the gel cassette in the electrophoresis tank and fill with 1X Tris-Glycine-SDS running buffer.
-
Load the prepared samples and molecular weight markers into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) and destain to visualize the protein bands.
-
Figure 2: General Workflow of SDS-PAGE.
Protocol 2: Denaturing Urea-PAGE for DNA Sequencing
This protocol describes the preparation of a denaturing polyacrylamide gel for DNA sequencing applications.
Materials:
-
40% Acrylamide/Bis-acrylamide solution (19:1)
-
Urea
-
10X TBE Buffer (Tris-borate-EDTA)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
DNA sequencing samples in formamide loading dye
Procedure:
-
Gel Preparation (for a 70 ml, 6% gel):
-
In a beaker, dissolve 29.4 g of urea in 10.5 ml of 40% Acrylamide/Bis-acrylamide (19:1) solution, 7 ml of 10X TBE buffer, and approximately 20 ml of distilled water.[7] Gently heat and stir until the urea is completely dissolved.
-
Adjust the final volume to 70 ml with distilled water.
-
Degas the solution for 1-3 minutes.
-
Add 70 µl of TEMED and 700 µl of 10% APS to initiate polymerization.
-
-
Gel Casting:
-
Assemble the sequencing gel plates according to the manufacturer's instructions, ensuring they are clean and leak-proof.
-
Pour the gel solution immediately, avoiding air bubbles.
-
Insert the comb and allow the gel to polymerize for at least 1-2 hours.
-
-
Electrophoresis:
-
Pre-run the gel at a constant power to heat it to approximately 50-60°C. This ensures the DNA remains denatured during the run.[9]
-
Denature the DNA samples by heating at 95°C for 5 minutes in formamide-based loading dye, then immediately place on ice.
-
Load the samples into the wells.
-
Run the gel at a constant power until the desired resolution is achieved.
-
-
Visualization:
-
For radioactively labeled DNA, transfer the gel to filter paper, dry it, and expose it to X-ray film (autoradiography).
-
For fluorescently labeled DNA, scan the gel using an appropriate imaging system.
-
Figure 3: Workflow for DNA Sequencing using PAGE.
Conclusion
The 19:1 ratio of acrylamide to bis-acrylamide is an indispensable tool for achieving high-resolution separations of small biomolecules. Its ability to form gels with minimal pore size makes it the standard for applications such as DNA sequencing and the analysis of small proteins and peptides. By understanding the principles of polyacrylamide gel formation and following optimized protocols, researchers can leverage the power of this reagent to obtain precise and reproducible results in their investigations.
References
- 1. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 2. scispace.com [scispace.com]
- 3. Workflow of SDS-PAGE Based Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. bio-rad.com [bio-rad.com]
- 5. himedialabs.com [himedialabs.com]
- 6. Biochimie des Protéines et Électrophorèse - ITW Reagents [itwreagents.com]
- 7. serva.de [serva.de]
- 8. Protein Biochemistry & Electrophoresis - ITW Reagents [itwreagents.com]
- 9. Gel electrophoretic analysis of DNA sequencing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. Preparation and Analysis of DNA Sequencing Gels | Springer Nature Experiments [experiments.springernature.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pediaa.com [pediaa.com]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to Polyacrylamide Gels | Bio-Rad [bio-rad.com]
- 16. Gel Electrophoresis Tables | Thermo Fisher Scientific - US [thermofisher.com]
In-Depth Technical Guide: Safety Precautions for Handling ML085 (Acrylamide/Bisacrylamide Solution, 40%, 19:1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety precautions and handling procedures for ML085, a 40% acrylamide/bisacrylamide (19:1) solution. Acrylamide-based solutions are essential reagents in molecular biology, particularly for polyacrylamide gel electrophoresis (PAGE). However, the unpolymerized acrylamide monomer is a potent neurotoxin and a suspected human carcinogen. Strict adherence to the following guidelines is crucial to ensure laboratory safety.
Hazard Identification and Classification
This compound is a solution containing acrylamide and N,N'-methylenebisacrylamide. The primary hazardous component is the acrylamide monomer.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][2] |
| Germ Cell Mutagenicity | Category 1B | May cause genetic defects.[1][2] |
| Carcinogenicity | Category 1B | May cause cancer.[1][2] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure.[1][2] |
Target Organs: Central Nervous System (CNS), Peripheral Nervous System (PNS), Reproductive System, Eyes, Skin.[2][3]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including measuring, mixing, and pouring of gels, must be conducted in a properly functioning and certified chemical fume hood.[1] This is critical to prevent the inhalation of any aerosols that may be generated.
-
Designated Area: Establish a designated area within the laboratory specifically for working with acrylamide solutions. This area should be clearly marked with warning signs.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Acrylamide can be absorbed through the skin.[3] Change gloves frequently, especially if they become contaminated. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and aerosols.[1] |
| Skin and Body Protection | A fully buttoned lab coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not typically required when working in a fume hood. | If work must be done outside of a fume hood where aerosols may be generated, a respirator program must be in place. |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the product.
Handling
-
Avoid Contact: Do not allow the solution to come into contact with skin, eyes, or clothing.
-
Aerosol Prevention: Pour solutions carefully to avoid splashing and the generation of aerosols.
-
Glove Changes: Change gloves immediately if they become contaminated. Wash hands thoroughly after handling, even if gloves were worn.
-
Pre-mixed Solutions: The use of pre-mixed solutions like this compound is recommended over preparing solutions from powdered acrylamide to avoid the inhalation of toxic dust.[4]
Storage
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from oxidizing agents, reducing agents, acids, bases, and metals.[2][3]
-
Light and Air Sensitivity: The solution is light and air-sensitive.[2] Store in a dark or opaque bottle.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Spill and Leak Procedures
-
Small Spills (within a fume hood):
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled solution into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning solution.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Experimental Protocol: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
The following is a representative protocol for casting a standard 12% resolving gel and a 5% stacking gel for protein separation using this compound.
Reagents
-
This compound (40% Acrylamide/Bisacrylamide, 19:1)
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) - Prepare fresh
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized Water
-
Isopropanol or n-butanol
Gel Casting Procedure
Table of Reagent Volumes for Gel Casting (for one mini-gel):
| Component | 12% Resolving Gel (10 mL) | 5% Stacking Gel (5 mL) |
| Deionized Water | 3.3 mL | 3.4 mL |
| This compound (40% Acrylamide/Bis, 19:1) | 3.0 mL | 0.625 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | - |
| 1.0 M Tris-HCl, pH 6.8 | - | 0.625 mL |
| 10% (w/v) SDS | 100 µL | 50 µL |
| 10% (w/v) APS | 100 µL | 50 µL |
| TEMED | 10 µL | 5 µL |
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates of the gel casting apparatus according to the manufacturer's instructions.
-
Prepare Resolving Gel Solution: In a small beaker or conical tube, combine the deionized water, this compound, 1.5 M Tris-HCl (pH 8.8), and 10% SDS for the resolving gel as specified in the table.
-
Initiate Polymerization: Add the 10% APS and then the TEMED to the resolving gel solution. Swirl gently to mix. TEMED will catalyze the polymerization, so proceed to the next step immediately.
-
Pour Resolving Gel: Carefully pour the resolving gel solution into the gel cassette, leaving sufficient space for the stacking gel and comb (approximately 2 cm from the top).
-
Overlay: Immediately overlay the resolving gel with a thin layer of isopropanol or n-butanol. This will create a flat interface and prevent oxygen from inhibiting polymerization.
-
Polymerize: Allow the resolving gel to polymerize for 30-60 minutes at room temperature. A clear interface between the gel and the overlay solution will be visible upon polymerization.
-
Prepare Stacking Gel Solution: While the resolving gel is polymerizing, prepare the stacking gel solution by combining the deionized water, this compound, 1.0 M Tris-HCl (pH 6.8), and 10% SDS in a separate container.
-
Pour Stacking Gel: Once the resolving gel has polymerized, pour off the overlay solution and rinse the top of the gel with deionized water. Add the 10% APS and TEMED to the stacking gel solution, mix gently, and immediately pour it on top of the resolving gel.
-
Insert Comb: Insert the comb into the stacking gel, being careful not to trap any air bubbles.
-
Polymerize Stacking Gel: Allow the stacking gel to polymerize for 30-45 minutes at room temperature.
-
The gel is now ready for sample loading and electrophoresis.
Visualizations
Caption: Workflow for SDS-PAGE Gel Casting.
Caption: Key Safety Precautions for this compound.
References
Principle of Polyacrylamide Gel Electrophoresis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of polyacrylamide gel electrophoresis (PAGE), a fundamental technique for the separation of biological macromolecules. This document delves into the theoretical underpinnings of both denaturing (SDS-PAGE) and non-denaturing (Native PAGE) electrophoresis, offers detailed experimental protocols, and presents quantitative data in a structured format for practical application in research and development.
Core Principles of Electrophoretic Separation
Electrophoresis is a technique used to separate charged molecules in an electric field. When a biological sample is placed in a gel matrix and subjected to an electric field, molecules with a net charge will migrate towards the electrode with the opposite charge. The rate of this migration is influenced by several factors, including the molecule's size, shape, and charge-to-mass ratio, as well as the strength of the electric field and the properties of the gel matrix.
Polyacrylamide gel is a chemically inert and porous matrix formed by the polymerization of acrylamide and a cross-linking agent, typically N,N'-methylenebisacrylamide (bis-acrylamide). This gel acts as a molecular sieve, where smaller molecules navigate through the pores more easily and thus migrate faster than larger molecules, which are impeded by the gel matrix. The pore size of the gel can be precisely controlled by adjusting the total concentration of acrylamide and the proportion of the cross-linker.
Denaturing vs. Native Polyacrylamide Gel Electrophoresis
There are two primary modes of polyacrylamide gel electrophoresis:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a denaturing technique where proteins are separated primarily based on their molecular weight. The anionic detergent sodium dodecyl sulfate (SDS) is used to denature proteins by disrupting their secondary, tertiary, and quaternary structures, unfolding them into linear polypeptide chains. SDS also coats the proteins with a uniform negative charge, masking their intrinsic charges. Consequently, the charge-to-mass ratio of all protein-SDS complexes becomes nearly constant, and their migration through the gel is determined solely by their size.
-
Native Polyacrylamide Gel Electrophoresis (Native PAGE): In this non-denaturing technique, proteins are separated based on a combination of their size, shape, and intrinsic charge. The native conformation and biological activity of the proteins are preserved as no denaturing agents are used. This allows for the analysis of protein complexes, isoforms, and protein-protein interactions. The migration of proteins in native PAGE is dependent on their net charge at the pH of the electrophoresis buffer and their hydrodynamic size.
The Chemistry of Polyacrylamide Gel Formation
The formation of a polyacrylamide gel is a free-radical polymerization reaction initiated by the addition of ammonium persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Acrylamide: The primary monomer that forms long polymer chains.
-
N,N'-methylenebisacrylamide (bis-acrylamide): A cross-linking agent that forms bridges between the linear acrylamide chains, creating the porous gel matrix.
-
Ammonium Persulfate (APS): The initiator of the polymerization reaction. It generates sulfate free radicals in the presence of a catalyst.
-
N,N,N',N'-tetramethylethylenediamine (TEMED): A catalyst that accelerates the rate of free radical formation from APS.
The polymerization process is a vinyl addition reaction where the sulfate free radical from APS initiates the polymerization of acrylamide monomers. These elongating polymer chains are then cross-linked by bis-acrylamide to form the gel.
Data Presentation: Gel Composition and Separation Ranges
The resolving power of a polyacrylamide gel is determined by its composition. The total acrylamide concentration (%T) influences the pore size, while the cross-linker concentration (%C) also plays a critical role. Generally, a higher %T results in a smaller pore size, which is suitable for separating smaller molecules.
SDS-PAGE: Acrylamide Concentration and Protein Separation Range
| Acrylamide Concentration (%) | Optimal Protein Separation Range (kDa) |
| 7.5 | 30 - 200 |
| 10 | 20 - 150 |
| 12 | 10 - 100 |
| 15 | 5 - 60 |
| 4-15 (Gradient) | 10 - 250 |
| 10-20 (Gradient) | 5 - 100 |
Typical Compositions for SDS-PAGE Gels (for a 10 mL separating gel and 5 mL stacking gel)
| Component | 4% Stacking Gel | 10% Separating Gel | 12% Separating Gel |
| 30% Acrylamide/Bis-acrylamide (29:1) | 1.3 mL | 3.3 mL | 4.0 mL |
| 1.0 M Tris-HCl, pH 6.8 | 1.25 mL | - | - |
| 1.5 M Tris-HCl, pH 8.8 | - | 2.5 mL | 2.5 mL |
| 10% (w/v) SDS | 50 µL | 100 µL | 100 µL |
| Distilled Water | 2.4 mL | 4.0 mL | 3.3 mL |
| 10% (w/v) Ammonium Persulfate (APS) | 25 µL | 50 µL | 50 µL |
| TEMED | 5 µL | 10 µL | 10 µL |
Typical Compositions for Native PAGE Gels (for a 10 mL separating gel and 5 mL stacking gel)
| Component | 4.5% Stacking Gel | 7.5% Separating Gel |
| 30% Acrylamide/Bis-acrylamide (37.5:1) | 1.5 mL | 2.5 mL |
| 0.5 M Tris-HCl, pH 6.8 | 2.5 mL | - |
| 1.5 M Tris-HCl, pH 8.8 | - | 2.5 mL |
| Distilled Water | 6.0 mL | 5.0 mL |
| 10% (w/v) Ammonium Persulfate (APS) | 50 µL | 50 µL |
| TEMED | 10 µL | 10 µL |
Experimental Protocols
SDS-PAGE Protocol
This protocol outlines the general steps for performing SDS-PAGE.
1. Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the separating gel solution according to the desired acrylamide concentration (refer to Table 3.2). Add APS and TEMED last to initiate polymerization.
-
Pour the separating gel solution between the glass plates, leaving space for the stacking gel.
-
Overlay the separating gel with a thin layer of water or isopropanol to ensure a flat surface and prevent contact with oxygen, which inhibits polymerization.
-
Allow the separating gel to polymerize for 30-60 minutes.
-
Remove the overlay and wash the top of the gel with distilled water.
-
Prepare the stacking gel solution (refer to Table 3.2).
-
Pour the stacking gel solution on top of the polymerized separating gel and insert the comb to create wells.
-
Allow the stacking gel to polymerize for 30-45 minutes.
2. Sample Preparation:
-
Mix the protein sample with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and a tracking dye like bromophenol blue).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any insoluble material.
3. Electrophoresis:
-
Remove the comb from the stacking gel and assemble the gel cassette into the electrophoresis tank.
-
Fill the inner and outer chambers of the tank with 1x running buffer (typically Tris-Glycine-SDS buffer).
-
Carefully load the prepared samples and a molecular weight marker into the wells.
-
Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the tracking dye reaches the bottom of the gel.
4. Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or silver stain to visualize the separated protein bands.
-
Destain the gel to reduce background staining and enhance the visibility of the protein bands.
Native PAGE Protocol
This protocol outlines the general steps for performing Native PAGE.
1. Gel Casting:
-
The gel casting procedure is similar to SDS-PAGE, but SDS is omitted from all solutions. Use the compositions outlined in Table 3.3.
2. Sample Preparation:
-
Mix the protein sample with a native PAGE sample buffer (containing glycerol and a tracking dye, but no SDS or reducing agents). Do not heat the samples.
3. Electrophoresis:
-
The electrophoresis setup is similar to SDS-PAGE, but a non-denaturing running buffer (typically Tris-Glycine buffer without SDS) is used.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced denaturation of the proteins.
4. Staining and Visualization:
-
Staining and visualization are performed using the same methods as for SDS-PAGE.
Visualizations
Experimental Workflow of Polyacrylamide Gel Electrophoresis
Principle of Protein Separation in SDS-PAGE
An In-depth Technical Guide to ML085 for High-Resolution Nucleic Acid Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of ML085, a 40% Acrylamide/Bisacrylamide (19:1) solution, for the high-resolution separation of nucleic acids. This document details the principles, experimental protocols, and data interpretation associated with polyacrylamide gel electrophoresis (PAGE) for DNA and RNA analysis.
Core Principles of Nucleic Acid Separation with this compound
This compound is a stock solution of 40% (w/v) acrylamide and N,N'-methylene-bis-acrylamide in a 19:1 ratio. This solution is polymerized to form a polyacrylamide gel matrix, which serves as a molecular sieve for the separation of nucleic acids. The separation is based on the size, conformation, and charge of the nucleic acid molecules. When an electric field is applied, the negatively charged nucleic acids migrate through the gel towards the positive electrode. Smaller molecules navigate the pores of the gel more easily and thus travel farther than larger molecules.
The concentration of the polyacrylamide gel, which is prepared by diluting the 40% this compound stock solution, is a critical factor in determining the resolution of separation. Higher percentages of acrylamide create smaller pores, which are ideal for separating small nucleic acid fragments, while lower percentages are used for larger molecules.
Polyacrylamide gels offer superior resolution compared to agarose gels, capable of separating DNA fragments that differ in length by as little as 0.1% (e.g., 1 base pair in 1000). Under optimal conditions, even single-nucleotide differences in DNA molecules can be resolved.
Data Presentation: Performance of Polyacrylamide Gels
The resolving power of polyacrylamide gels is directly related to the concentration of acrylamide. The following tables provide a summary of the effective separation ranges for different gel concentrations prepared from a stock solution like this compound.
Table 1: Effective Separation Range of Native Polyacrylamide Gels for Double-Stranded DNA
| % Acrylamide (w/v) | Efficient Range of Separation (bp) |
| 3.5% | 1000 - 2000 |
| 5.0% | 80 - 500 |
| 8.0% | 60 - 400 |
| 12.0% | 40 - 200 |
| 15.0% | 25 - 150 |
| 20.0% | 6 - 100 |
Table 2: Resolution Capabilities of Denaturing Polyacrylamide Gels for Single-Stranded DNA
| % Acrylamide (w/v) | Size Range for Optimal Resolution (bases) |
| 5% | 80 - 500 |
| 8% | 60 - 400 |
| 12% | 25 - 150 |
| 15% | 25 - 150 |
| 20% | 6 - 100 |
Experimental Protocols
Preparation of a Denaturing Polyacrylamide Gel (e.g., 15% for Oligonucleotide Analysis)
This protocol is optimized for the analysis of small single-stranded nucleic acids (10-100 bases) and utilizes urea as a denaturing agent to prevent the formation of secondary structures.
Materials:
-
This compound (40% Acrylamide/Bisacrylamide, 19:1)
-
Urea
-
10x Tris-Borate-EDTA (TBE) buffer
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
10% (w/v) Ammonium persulfate (APS), freshly prepared
-
Deionized water
-
Gel casting apparatus (glass plates, spacers, comb)
Procedure:
-
Prepare the Gel Solution (for a 15 ml gel):
-
In a beaker, combine:
-
5.63 ml of 40% Acrylamide/Bis-acrylamide (29:1) solution (Note: while this compound is 19:1, a 29:1 ratio is also commonly used for sequencing gels; adjust as needed for your specific application). For a 19:1 gel, the principle of dilution remains the same.
-
7.2 g of urea
-
1.5 ml of 10x TBE buffer
-
-
Add deionized water to a final volume of approximately 14.9 ml.
-
Gently warm the mixture to 37°C to dissolve the urea. Avoid overheating.
-
-
Initiate Polymerization:
-
Add 75 µl of 10% APS to the gel solution and swirl to mix.
-
Add 7.5 µl of TEMED and mix gently but thoroughly.
-
-
Cast the Gel:
-
Immediately pour the solution into the assembled gel cassette, avoiding air bubbles.
-
Insert the comb and allow the gel to polymerize for 30-45 minutes.
-
Sample Preparation and Electrophoresis
Materials:
-
Nucleic acid samples
-
Formamide loading buffer (containing formamide, EDTA, and tracking dyes like bromophenol blue and xylene cyanol)
-
1x TBE buffer
Procedure:
-
Assemble the Electrophoresis Unit:
-
Once the gel has polymerized, remove the comb and assemble the gel cassette into the electrophoresis tank.
-
Fill the upper and lower reservoirs with 1x TBE buffer.
-
-
Prepare the Samples:
-
Resuspend nucleic acid samples in formamide loading buffer.
-
Heat the samples at 95°C for 2-5 minutes to ensure denaturation, then immediately place them on ice.
-
-
Load and Run the Gel:
-
Carefully load the samples into the wells.
-
Connect the power supply and run the gel at a constant voltage (e.g., 200 V for a minigel) for the desired amount of time. The migration of the tracking dyes can be used to monitor the progress of the electrophoresis.
-
Visualization of Nucleic Acids
Materials:
-
Staining solution (e.g., SYBR Gold or Ethidium Bromide)
-
Staining tray
-
UV transilluminator or a gel imager with appropriate filters
Procedure for SYBR Gold Staining (Post-staining):
-
Prepare Staining Solution:
-
Dilute the 10,000X SYBR Gold stock solution 5,000-fold in 1x TBE buffer to make a 2X working solution.[1]
-
-
Stain the Gel:
-
After electrophoresis, carefully remove the gel from the cassette and place it in a staining tray.
-
Add enough staining solution to submerge the gel.
-
Agitate gently for 10-40 minutes at room temperature, protected from light.
-
-
Visualize:
-
Image the gel on a UV transilluminator or a laser-based gel scanner with the appropriate filters for SYBR Gold (excitation ~495 nm, emission ~537 nm).[1]
-
Mandatory Visualizations
Caption: Experimental workflow for nucleic acid analysis using this compound.
References
Methodological & Application
Application Notes and Protocols for Casting Gels with ML085
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML085 is a pre-mixed solution of Acrylamide/Bisacrylamide (40% solution, 19:1 ratio) utilized in the preparation of polyacrylamide gels for electrophoresis.[1] Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in life sciences research for the separation of proteins, nucleic acids, and other macromolecules based on their size and charge. The 19:1 ratio of acrylamide to bis-acrylamide is suitable for separating a wide range of molecular weights. This document provides a detailed protocol for casting polyacrylamide gels using this compound for protein separation via Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Data Presentation
The following tables provide recipes for preparing resolving and stacking gels of various percentages using this compound. These formulations are for casting two standard mini-gels (approximately 10 cm x 8 cm x 0.75 mm).
Table 1: Resolving Gel Formulations using this compound
| Component | 8% | 10% | 12% | 15% |
| This compound (40% Acrylamide/Bis, 19:1) | 2.0 mL | 2.5 mL | 3.0 mL | 3.75 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 2.5 mL | 2.5 mL | 2.5 mL |
| 10% (w/v) SDS | 100 µL | 100 µL | 100 µL | 100 µL |
| Deionized Water | 5.3 mL | 4.8 mL | 4.3 mL | 3.55 mL |
| 10% (w/v) Ammonium Persulfate (APS) | 50 µL | 50 µL | 50 µL | 50 µL |
| TEMED | 10 µL | 10 µL | 10 µL | 10 µL |
| Total Volume | 10 mL | 10 mL | 10 mL | 10 mL |
Table 2: Stacking Gel Formulation (5%) using this compound
| Component | Volume |
| This compound (40% Acrylamide/Bis, 19:1) | 0.65 mL |
| 1.0 M Tris-HCl, pH 6.8 | 1.25 mL |
| 10% (w/v) SDS | 50 µL |
| Deionized Water | 3.0 mL |
| 10% (w/v) Ammonium Persulfate (APS) | 25 µL |
| TEMED | 5 µL |
| Total Volume | 5 mL |
Experimental Protocols
This protocol outlines the steps for casting a standard mini-gel using this compound.
Materials:
-
This compound (40% Acrylamide/Bisacrylamide, 19:1)
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized Water
-
Isopropanol or water-saturated butanol
-
Gel casting apparatus (plates, spacers, combs, casting stand)
Procedure:
-
Assemble the Gel Casting Cassette: Thoroughly clean the glass plates and spacers. Assemble the casting cassette according to the manufacturer's instructions. Ensure there are no leaks by adding a small amount of deionized water and checking for drips.
-
Prepare the Resolving Gel Solution:
-
In a small beaker or conical tube, combine the appropriate volumes of this compound, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and deionized water as specified in Table 1 for the desired gel percentage.
-
Gently swirl the mixture to ensure homogeneity.
-
Immediately before pouring , add the specified volumes of 10% APS and TEMED. Swirl gently to mix. TEMED and APS are the catalysts for polymerization, so work quickly once they are added.
-
-
Pour the Resolving Gel:
-
Using a pipette, carefully pour the resolving gel solution into the casting cassette, leaving sufficient space at the top for the stacking gel (approximately 2 cm).
-
To ensure a flat and even surface, gently overlay the resolving gel with a thin layer of isopropanol or water-saturated butanol. This prevents oxygen from inhibiting polymerization at the gel surface.
-
Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay solution will be visible upon polymerization.
-
-
Prepare the Stacking Gel Solution:
-
Once the resolving gel has polymerized, pour off the overlay solution and rinse the top of the gel with deionized water. Dry the area thoroughly with filter paper.
-
In a separate tube, prepare the stacking gel solution as described in Table 2 by combining this compound, 1.0 M Tris-HCl (pH 6.8), 10% SDS, and deionized water.
-
Immediately before pouring , add the 10% APS and TEMED and mix gently.
-
-
Pour the Stacking Gel and Insert the Comb:
-
Pour the stacking gel solution over the polymerized resolving gel until the cassette is full.
-
Immediately and carefully insert the comb into the stacking gel, ensuring no air bubbles are trapped beneath the teeth.
-
Allow the stacking gel to polymerize for 20-30 minutes at room temperature.
-
-
Gel Storage:
-
Once polymerized, the gel can be used immediately.
-
For later use, carefully remove the comb and wrap the gel cassette in plastic wrap with a small amount of 1X running buffer to prevent drying. Store at 4°C for up to one week.
-
Experimental Workflow
The following diagram illustrates the workflow for casting a polyacrylamide gel using this compound.
Caption: Workflow for casting a polyacrylamide gel with this compound.
References
Application Notes and Protocols for ML085 in Small Protein Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML085 is a 40% Acrylamide/Bisacrylamide solution with a 19:1 ratio, primarily utilized in Polyacrylamide Gel Electrophoresis (PAGE) for the separation of small polypeptides and nucleic acid fragments.[1][2] This solution serves as a key component in the preparation of resolving and stacking gels for SDS-PAGE. The 19:1 ratio of acrylamide to bis-acrylamide is particularly well-suited for creating gels with smaller pore sizes, which is essential for achieving high resolution when separating low molecular weight proteins. Effective separation of small proteins is critical in various research applications, including the study of signaling pathways, biomarker discovery, and the characterization of therapeutic peptides.
Data Presentation: Recommended Gel Percentages for Small Proteins
The final concentration of the polyacrylamide gel is a critical factor in achieving optimal resolution for proteins of different sizes. For the separation of small proteins, higher percentage gels are typically required. Below is a summary of recommended final gel concentrations using this compound for various small protein size ranges.
| Target Protein Size Range (kDa) | Recommended Final Gel Percentage (%) | Volume of this compound (40% Stock) per 10 mL of Resolving Gel (mL) |
| 10 - 40 | 12% | 3.0 |
| 5 - 30 | 15% | 3.75 |
| < 20 | 16.5% (Tris-Tricine System) | 4.125 |
| 1 - 10 | 10-20% Gradient or 16.5% (Tris-Tricine System) | Varies (Gradient) / 4.125 |
Note: For proteins smaller than 20 kDa, a Tris-Tricine buffer system is highly recommended over the standard Laemmli (Tris-Glycine) system for improved resolution.[3][4]
Experimental Protocols
Protocol 1: Standard SDS-PAGE for Small Proteins (10-40 kDa)
This protocol is suitable for the separation of small proteins using a standard Laemmli (Tris-Glycine) buffer system. A 12% resolving gel is described here.
Materials:
-
This compound (40% Acrylamide/Bisacrylamide, 19:1)[1]
-
1.5 M Tris-HCl, pH 8.8
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS)
-
TEMED (N,N,N',N'-Tetramethylethylenediamine)
-
10X Tris-Glycine-SDS Running Buffer
-
2X Laemmli Sample Buffer
-
Protein Molecular Weight Marker
-
Deionized Water
Procedure:
-
Gel Casting Assembly: Assemble the gel casting apparatus according to the manufacturer's instructions. Ensure the glass plates are clean and free of any dust or grease.
-
Resolving Gel Preparation (12%): For a 10 mL resolving gel, combine the following in a 15 mL conical tube:
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.7 mL
-
This compound (40% Stock): 3.0 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization: Gently swirl the tube to mix. Add 100 µL of 10% APS and 10 µL of TEMED. Mix gently and immediately pour the solution between the glass plates, leaving space for the stacking gel (approximately 1.5 cm from the top).
-
Overlaying the Resolving Gel: Carefully overlay the resolving gel with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for 30-45 minutes.
-
Stacking Gel Preparation (5%): For a 5 mL stacking gel, combine the following:
-
Deionized Water: 3.4 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
This compound (40% Stock): 0.83 mL
-
10% SDS: 50 µL
-
-
Casting the Stacking Gel: After the resolving gel has polymerized, pour off the overlay. Add 50 µL of 10% APS and 5 µL of TEMED to the stacking gel solution, mix, and pour it on top of the resolving gel. Insert the comb and allow it to polymerize for 20-30 minutes.
-
Sample Preparation and Loading:
-
Mix protein samples with an equal volume of 2X Laemmli Sample Buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load the prepared samples and a molecular weight marker into the wells.
-
-
Electrophoresis:
-
Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine-SDS Running Buffer.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Protocol 2: Tris-Tricine SDS-PAGE for Very Small Proteins (< 20 kDa)
This system provides superior resolution for proteins and peptides below 30 kDa.[3]
Materials:
-
This compound (40% Acrylamide/Bisacrylamide, 19:1)
-
Tris-Tricine Gel Buffers (recipes below)
-
10% (w/v) SDS
-
10% (w/v) APS
-
TEMED
-
Tris-Tricine Cathode and Anode Running Buffers
-
Tricine Sample Buffer
-
Protein Molecular Weight Marker for small proteins
Buffer Recipes:
-
Gel Buffer (3X): 3.0 M Tris-HCl, 0.3% SDS, pH 8.45
-
Cathode Buffer (10X): 1 M Tris, 1 M Tricine, 1% SDS, pH 8.25
-
Anode Buffer (10X): 1 M Tris-HCl, pH 8.9
Procedure:
-
Resolving Gel Preparation (16.5%): For a 10 mL resolving gel, combine:
-
Deionized Water: 2.3 mL
-
Gel Buffer (3X): 3.3 mL
-
This compound (40% Stock): 4.1 mL
-
Glycerol: 0.9 g (optional, for stability)
-
-
Initiate Polymerization: Add 50 µL of 10% APS and 5 µL of TEMED. Mix and pour the gel as described in Protocol 1. Allow to polymerize for 45-60 minutes.
-
Stacking Gel Preparation (4%): For a 5 mL stacking gel, combine:
-
Deionized Water: 3.1 mL
-
Gel Buffer (3X): 1.7 mL
-
This compound (40% Stock): 0.5 mL
-
-
Casting the Stacking Gel: Add 25 µL of 10% APS and 5 µL of TEMED, mix, pour on top of the resolving gel, and insert the comb. Allow to polymerize for 30 minutes.
-
Sample Preparation and Loading:
-
Mix samples with an equal volume of 2X Tricine Sample Buffer.
-
Heat at 70°C for 10 minutes. Do not boil.
-
Load samples and a suitable low molecular weight marker.
-
-
Electrophoresis:
-
Assemble the electrophoresis unit. Fill the inner chamber (cathode) with 1X Cathode Buffer and the outer chamber (anode) with 1X Anode Buffer.
-
Run the gel at a constant voltage of 30V for 1 hour, then increase to 100-150V.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for small protein separation using PAGE.
Logical Relationship for Gel Percentage Selection
Caption: Decision logic for selecting the appropriate gel system.
References
- 1. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]
- 2. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]
- 3. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 4. Resolving Small Molecular Weight Proteins for Westerns - Advansta Inc. [advansta.com]
Application Notes: ML085 for SDS-PAGE
Introduction
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique in molecular biology, biochemistry, and proteomics for the separation of proteins based on their molecular weight. The ML085 product is a ready-to-use 40% Acrylamide/Bis-acrylamide solution (19:1 ratio), which serves as a key reagent for the preparation of polyacrylamide gels.[1][2][3] This solution simplifies the gel casting process and reduces the handling of powdered acrylamide, a potent neurotoxin.[2][4] These application notes provide a detailed protocol for the use of this compound in preparing and running SDS-PAGE gels for protein analysis.
Principle of SDS-PAGE
SDS-PAGE separates proteins primarily by their molecular weight. The anionic detergent SDS denatures proteins, disrupting their secondary and tertiary structures, and imparts a uniform negative charge.[5][6] This masks the intrinsic charge of the protein, ensuring that migration through the polyacrylamide gel matrix is proportional to the logarithm of its molecular weight.[5][6] Smaller proteins navigate through the pores of the gel more easily and migrate faster than larger proteins.[5][7][8]
Experimental Protocols
1. Materials and Reagents
-
This compound (40% Acrylamide/Bis-acrylamide, 19:1)
-
Separating Gel Buffer (1.5 M Tris-HCl, pH 8.8 with 0.4% SDS)
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8 with 0.4% SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
10X Running Buffer (Tris-Glycine-SDS)
-
2X Sample Loading Buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue)
-
Protein Molecular Weight Standards
-
Deionized Water
-
Coomassie Brilliant Blue or other protein staining solution
-
Destaining Solution (e.g., 10% acetic acid, 40% methanol)
2. Safety Precautions
Acrylamide is a neurotoxin and a suspected carcinogen.[2][4][9] Always wear gloves, a lab coat, and safety glasses when handling this compound and other SDS-PAGE reagents.[4] All procedures involving acrylamide should be performed in a well-ventilated area or a chemical fume hood.[10] Refer to the Safety Data Sheet (SDS) for detailed safety information.[2][4][9]
3. Protocol for Casting Polyacrylamide Gels using this compound
This protocol is for a standard mini-gel (e.g., 1.0 mm thickness). Volumes should be adjusted for different gel sizes.
3.1. Assembling the Gel Cassette
-
Thoroughly clean and dry the glass plates and spacers.
-
Assemble the gel casting apparatus according to the manufacturer's instructions. Ensure there are no leaks.
3.2. Preparing the Separating Gel
-
In a small beaker or conical tube, combine the components for the separating gel as outlined in the table below. The percentage of acrylamide will determine the resolution of proteins of different sizes.[7][11]
-
Gently swirl the mixture to combine.
-
Add the appropriate amounts of 10% APS and TEMED to initiate polymerization. Swirl gently to mix.
-
Immediately pipette the solution into the gel cassette, leaving enough space for the stacking gel (approximately 1-1.5 cm).
-
Carefully overlay the gel with a thin layer of water or isopropanol to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes at room temperature.
3.3. Preparing the Stacking Gel
-
After the separating gel has polymerized, pour off the overlay.
-
In a separate tube, prepare the stacking gel solution as described in the table below.
-
Add 10% APS and TEMED, and mix gently.
-
Pipette the stacking gel solution on top of the separating gel.
-
Insert the comb into the stacking gel, being careful not to trap any air bubbles.
-
Allow the stacking gel to polymerize for 30-45 minutes.
4. Sample Preparation and Gel Electrophoresis
-
Mix your protein sample with an equal volume of 2X sample loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][11][12]
-
Centrifuge the samples briefly to pellet any insoluble material.
-
Once the gel has fully polymerized, carefully remove the comb.
-
Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with 1X running buffer.
-
Load the prepared protein samples and molecular weight standards into the wells.[8][12]
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.[6][12]
5. Gel Staining and Visualization
-
After electrophoresis is complete, turn off the power supply and disassemble the apparatus.
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.
Data Presentation
Table 1: Separating Gel Formulations for a 10 mL Gel using this compound
| Gel Percentage | This compound (40%) | 1.5 M Tris-HCl (pH 8.8) | 10% SDS | Deionized Water | 10% APS | TEMED |
| 8% | 2.0 mL | 2.5 mL | 100 µL | 5.3 mL | 100 µL | 10 µL |
| 10% | 2.5 mL | 2.5 mL | 100 µL | 4.8 mL | 100 µL | 10 µL |
| 12% | 3.0 mL | 2.5 mL | 100 µL | 4.3 mL | 100 µL | 10 µL |
| 15% | 3.75 mL | 2.5 mL | 100 µL | 3.55 mL | 100 µL | 10 µL |
Table 2: Stacking Gel Formulation (5% Acrylamide) for a 5 mL Gel using this compound
| Component | Volume |
| This compound (40%) | 625 µL |
| 0.5 M Tris-HCl (pH 6.8) | 1.25 mL |
| 10% SDS | 50 µL |
| Deionized Water | 3.0 mL |
| 10% APS | 50 µL |
| TEMED | 5 µL |
Visualizations
Caption: Workflow diagram illustrating the key steps of the SDS-PAGE protocol.
Caption: The process of protein denaturation by SDS and reducing agents for SDS-PAGE.
References
- 1. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]
- 2. himedialabs.com [himedialabs.com]
- 3. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. SDS-PAGE Protocol | Rockland [rockland.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. paintdocs.com [paintdocs.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. SDS-PAGE Protocol [hackert.cm.utexas.edu]
Application Notes & Protocols: Analysis of Protein Complexes Using Native PAGE
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the analysis of protein complexes in their native state using Polyacrylamide Gel Electrophoresis (PAGE). Native PAGE is a powerful technique for separating intact protein complexes, preserving their structural integrity and biological activity.[1][2][3] This allows for the investigation of protein-protein interactions, the determination of native protein mass and oligomeric states, and the identification of changes in complex formation under various conditions.[4]
Two common variations of native PAGE are Blue Native PAGE (BN-PAGE) and Clear Native PAGE (CN-PAGE). BN-PAGE utilizes Coomassie Blue G-250 dye to impart a negative charge on protein complexes for separation primarily by size.[5][6] CN-PAGE, on the other hand, separates proteins based on their intrinsic charge and size, which can be advantageous when the Coomassie dye might interfere with downstream applications.[4][7]
This document will focus on a Blue Native PAGE (BN-PAGE) protocol, a widely used method for resolving large protein assemblies, such as mitochondrial respiratory chain complexes.[5][8]
Experimental Protocols
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
This protocol is adapted from established methods for the analysis of mitochondrial protein complexes.[5][9][10]
1. Sample Preparation (Mitochondrial Enrichment)
-
Harvest cells (e.g., 1-5 x 10^7 cells) by centrifugation at 600 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the pellet in a hypotonic buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors) and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer or a 25-gauge needle and syringe.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with an isotonic buffer (e.g., 20 mM HEPES pH 7.4, 250 mM sucrose, 1 mM EDTA, with protease inhibitors).
-
Determine the protein concentration of the mitochondrial fraction using a standard protein assay (e.g., BCA assay).
2. Solubilization of Mitochondrial Complexes
-
Resuspend the mitochondrial pellet to a final protein concentration of 5-10 mg/mL in a solubilization buffer (e.g., 50 mM Bis-Tris pH 7.0, 500 mM 6-aminohexanoic acid, 1 mM EDTA).
-
Add a mild, non-ionic detergent such as Digitonin or n-Dodecyl-β-D-maltoside (DDM) to the mitochondrial suspension. The optimal detergent-to-protein ratio should be empirically determined but a starting point of 2-4 g of detergent per gram of protein is recommended.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized protein complexes.
3. BN-PAGE Gel Electrophoresis
-
Gel Casting : Use precast gradient gels (e.g., 4-16%) or hand-cast gradient gels for optimal resolution of a wide range of complex sizes.[8]
-
Sample Loading : Mix the solubilized protein complexes with a sample buffer containing Coomassie Blue G-250 (final concentration ~0.25%). A typical loading amount is 20-50 µg of total protein per lane.
-
Electrophoresis Buffers :
-
Anode Buffer : 50 mM Bis-Tris, pH 7.0
-
Cathode Buffer : 15 mM Bis-Tris, 50 mM Tricine, 0.02% Coomassie Blue G-250, pH 7.0
-
-
Running Conditions :
-
Assemble the gel in the electrophoresis tank and fill the inner and outer chambers with the appropriate buffers. It is recommended to perform the electrophoresis at 4°C to maintain complex integrity.[6]
-
Start the electrophoresis at a constant voltage of 100 V.
-
After the dye front has migrated approximately one-third of the way through the gel, replace the blue cathode buffer with a colorless cathode buffer (same composition but without the Coomassie dye) to prevent excessive dye in the gel which can interfere with downstream analysis.[6]
-
Continue the electrophoresis at 100-150 V until the dye front reaches the bottom of the gel.
-
4. Visualization and Downstream Analysis
-
Staining : The gel can be directly visualized due to the bound Coomassie blue. For enhanced sensitivity, the gel can be stained with a standard Coomassie Brilliant Blue R-250 staining protocol or a silver stain.
-
Western Blotting :
-
Equilibrate the gel in transfer buffer (e.g., 25 mM Tris, 192 mM Glycine, 20% methanol) for 20-30 minutes.
-
Transfer the proteins to a PVDF membrane.[9]
-
Block the membrane (e.g., 5% non-fat milk in TBST) and probe with primary antibodies specific to subunits of the protein complexes of interest.
-
Incubate with a suitable secondary antibody and visualize using a chemiluminescence or fluorescence detection system.
-
Data Presentation
Quantitative data from BN-PAGE experiments can be presented in tables to compare the relative abundance of protein complexes under different conditions.
Table 1: Relative Abundance of Mitochondrial Respiratory Chain Complexes
| Complex | Subunit Analyzed | Control (Relative Densitometry Units) | Treatment X (Relative Densitometry Units) | Fold Change |
| Complex I | NDUFS3 | 1.00 ± 0.08 | 0.65 ± 0.05 | 0.65 |
| Complex II | SDHA | 1.02 ± 0.09 | 1.05 ± 0.11 | 1.03 |
| Complex III | UQCRC2 | 0.98 ± 0.07 | 0.72 ± 0.06 | 0.73 |
| Complex IV | MT-CO1 | 1.05 ± 0.10 | 0.80 ± 0.09 | 0.76 |
| Complex V | ATP5A | 0.95 ± 0.06 | 0.92 ± 0.08 | 0.97 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Simplified diagram of the mitochondrial electron transport chain complexes.
Caption: Experimental workflow for BN-PAGE analysis of protein complexes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Native PAGE Gels | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Diverse native-PAGE [assay-protocol.com]
- 5. Blue native electrophoresis protocol | Abcam [abcam.com]
- 6. blog.benchsci.com [blog.benchsci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for DNA Sequencing Gel Preparation using ML085
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of DNA fragments during sequencing is critically dependent on the quality of the polyacrylamide gel matrix. ML085, a 40% Acrylamide/Bisacrylamide solution (19:1 ratio) from HiMedia Laboratories, is a high-purity, ready-to-use solution designed to create reproducible and high-resolution polyacrylamide gels for DNA sequencing applications.[1][2][3][4] This application note provides detailed protocols for the preparation of denaturing polyacrylamide gels for manual and automated DNA sequencing, ensuring optimal separation of single-stranded DNA fragments.
Polyacrylamide gel electrophoresis (PAGE) under denaturing conditions separates DNA molecules based on their size with single-base resolution. The 19:1 ratio of acrylamide to bis-acrylamide in this compound is optimized for generating gels that are mechanically stable yet offer excellent resolving power for the small DNA fragments generated in Sanger sequencing reactions.
Quantitative Data Presentation
The performance of a sequencing gel is determined by several factors, including the acrylamide concentration, the buffer system, and the electrophoresis conditions. The following tables summarize the recommended acrylamide concentrations for resolving different DNA fragment sizes and typical electrophoresis parameters.
Table 1: Recommended Acrylamide Concentrations for DNA Sequencing Gels
| Acrylamide Concentration (%) | Recommended Fragment Size Range (bases) |
| 4 | 100 - 500 |
| 5 | 50 - 400 |
| 6 | 25 - 300 |
| 8 | 10 - 200 |
Table 2: Typical Electrophoresis Conditions for DNA Sequencing
| Parameter | Value |
| Buffer System | 1X TBE (Tris-Borate-EDTA) |
| Voltage | 1500 - 2000 V |
| Power | 40 - 50 W |
| Gel Temperature | 50 - 55 °C |
| Pre-run Time | 30 - 60 minutes |
| Run Time | 2 - 8 hours (depending on desired read length) |
Experimental Protocols
Protocol 1: Preparation of a 6% Denaturing Polyacrylamide Sequencing Gel
This protocol describes the preparation of a standard 6% denaturing polyacrylamide gel for manual DNA sequencing.
Materials:
-
This compound (40% Acrylamide/Bisacrylamide, 19:1)
-
Urea
-
10X TBE Buffer
-
Ammonium persulfate (APS), 10% solution (freshly prepared)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Sequencing gel apparatus (glass plates, spacers, combs)
-
Syringes and needles
-
Gel sealing tape
Procedure:
-
Assemble the Gel Cassette: Thoroughly clean and dry the glass plates and spacers. Assemble the gel cassette according to the manufacturer's instructions, ensuring there are no leaks. Seal the bottom of the cassette with gel sealing tape.
-
Prepare the Gel Solution:
-
In a beaker, dissolve 21 g of urea in 10 mL of deionized water and 5 mL of 10X TBE buffer. This may require gentle heating and stirring.
-
Once the urea is completely dissolved, add 7.5 mL of this compound (40% Acrylamide/Bisacrylamide solution).
-
Add deionized water to a final volume of 50 mL.
-
Mix the solution gently but thoroughly.
-
-
Initiate Polymerization:
-
Just before pouring the gel, add 250 µL of fresh 10% APS solution to the gel mixture and swirl gently to mix.
-
Add 25 µL of TEMED and mix gently. TEMED will catalyze the polymerization, so proceed to the next step immediately.
-
-
Pour the Gel:
-
Using a syringe with a needle, carefully and slowly pour the gel solution into the assembled cassette, avoiding the introduction of air bubbles.
-
Fill the cassette to the top.
-
Insert the comb into the top of the gel, ensuring the teeth are fully immersed in the solution.
-
-
Allow Polymerization:
-
Allow the gel to polymerize for at least 1-2 hours at room temperature. A sharp, well-defined line will appear at the top of the gel when polymerization is complete.
-
-
Prepare for Electrophoresis:
-
Once the gel has polymerized, carefully remove the comb and the bottom sealing tape.
-
Assemble the gel cassette into the electrophoresis apparatus.
-
Fill the upper and lower buffer chambers with 1X TBE buffer.
-
Using a syringe, flush out the wells with 1X TBE buffer to remove any unpolymerized acrylamide.
-
Pre-run the gel for 30-60 minutes at the recommended voltage to heat the gel to the optimal running temperature.
-
-
Load Samples and Run:
-
Denature the DNA sequencing samples by heating them in a formamide-based loading buffer.
-
Load the denatured samples into the wells.
-
Run the gel at constant power or voltage according to the parameters outlined in Table 2.
-
Diagrams
Experimental Workflow for Sequencing Gel Preparation
Caption: Workflow for DNA sequencing gel preparation and electrophoresis.
Logical Relationship of Gel Components
Caption: Key components and their roles in forming the sequencing gel matrix.
References
Application Note: Preparation of a 12% Resolving Gel using ML085 for SDS-PAGE
Introduction
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique for the separation of proteins based on their molecular weight. The polyacrylamide gel is the matrix through which the proteins migrate. It is formed by the polymerization of acrylamide and a cross-linking agent, N,N'-methylene-bis-acrylamide.[1] The concentration of acrylamide in the gel determines the pore size and thus the resolution of protein separation. A 12% resolving gel is suitable for separating a broad range of proteins. ML085 is a ready-to-use 40% Acrylamide/Bisacrylamide solution with a 19:1 ratio, which simplifies the preparation of polyacrylamide gels by eliminating the need to handle solid acrylamide, a potent neurotoxin.[2][3][4] This protocol provides a detailed method for the preparation of a 12% resolving gel using this compound.
Key Materials
-
This compound (40% Acrylamide/Bisacrylamide solution, 19:1)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized Water
Experimental Protocol
1. Assembling the Gel Casting Apparatus
Ensure the glass plates and spacers of the gel casting apparatus are clean and dry. Assemble the casting frame according to the manufacturer's instructions.
2. Preparation of the 12% Resolving Gel Solution
In a clean beaker or conical tube, combine the following reagents in the order listed. It is crucial to add the TEMED last, immediately before pouring the gel, as it catalyzes the polymerization reaction.[1][5]
Table 1: Reagent Volumes for a 12% Resolving Gel (for a total volume of 10 mL)
| Reagent | Volume for 10 mL | Final Concentration |
| Deionized Water | 3.35 mL | - |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 0.375 M |
| This compound (40% Acrylamide/Bis) | 3.0 mL | 12% |
| 10% SDS | 100 µL | 0.1% |
| 10% APS | 50 µL | 0.05% |
| TEMED | 10 µL | ~0.1% |
3. Pouring the Resolving Gel
-
Gently swirl the beaker to mix the solution, avoiding the introduction of air bubbles.
-
Immediately after adding TEMED, use a pipette to carefully pour the resolving gel solution between the glass plates.
-
Leave sufficient space at the top for the stacking gel (approximately 2 cm).
-
To ensure a flat and even surface, gently overlay the resolving gel with a thin layer of isopropanol or deionized water.
4. Polymerization
-
Allow the gel to polymerize at room temperature for 30-60 minutes.
-
A clear interface between the gel and the overlay solution will be visible once polymerization is complete.
5. Preparing the Stacking Gel
-
After the resolving gel has polymerized, pour off the overlay solution and rinse the top of the gel with deionized water.
-
Prepare the stacking gel solution (typically 4-5% acrylamide) and pour it on top of the resolving gel.
-
Insert the comb into the stacking gel solution and allow it to polymerize.
Diagrams
Caption: Workflow for preparing a 12% resolving gel.
Safety Precautions
Acrylamide is a neurotoxin and should be handled with care.[4] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when working with acrylamide solutions. All polymerization reactions should be carried out in a well-ventilated area. Dispose of waste according to institutional guidelines.
References
Application Notes: Calculating ML085 Volumes for Varying Polyacrylamide Gel Percentages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for calculating the required volume of ML085, a 40% Acrylamide/Bisacrylamide solution with a 19:1 ratio, for the preparation of polyacrylamide gels with different resolving percentages. Accurate gel preparation is crucial for achieving optimal separation of proteins and nucleic acids in electrophoretic applications.
Introduction to Polyacrylamide Gel Electrophoresis (PAGE)
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique used to separate macromolecules, primarily proteins and nucleic acids, based on their size and charge. The gel matrix is formed by the polymerization of acrylamide and a cross-linking agent, N,N'-methylenebisacrylamide (bis-acrylamide). The pore size of the gel, which dictates the separation range, is determined by the total concentration of acrylamide and the ratio of acrylamide to bis-acrylamide.
This compound is a ready-to-use 40% (w/v) solution of acrylamide and bis-acrylamide in a 19:1 ratio, simplifying the gel casting process by eliminating the need to handle solid acrylamide, a potent neurotoxin.
Key Parameters in Gel Preparation
-
%T (Total Monomer Concentration): This represents the total percentage of acrylamide and bis-acrylamide in the gel. A higher %T results in a smaller pore size, which is ideal for separating smaller molecules.
-
%C (Crosslinker Concentration): This is the percentage of the crosslinker (bis-acrylamide) relative to the total monomer concentration. The 19:1 ratio of this compound provides a constant %C of 5%.
Calculating this compound Volume for Resolving Gels
The required volume of this compound for a desired gel percentage can be calculated using the following formula:
Vthis compound = (Desired Gel % / Stock Concentration %) x Total Volume of Gel
Where:
-
Vthis compound is the volume of this compound to be used.
-
Desired Gel % is the final percentage of the resolving gel (e.g., 8%, 10%, 12%).
-
Stock Concentration % is the concentration of the this compound solution (40%).
-
Total Volume of Gel is the final volume of the resolving gel solution you intend to prepare.
Example Calculation for a 10% Gel (10 mL total volume):
Vthis compound = (10% / 40%) x 10 mL = 2.5 mL
Data Presentation: Reagent Volumes for Different Gel Percentages
The tables below provide pre-calculated volumes of the necessary reagents for preparing common percentages of resolving and stacking gels.
Table 1: Resolving Gel Recipes (for a total volume of 10 mL)
| Gel Percentage (%) | This compound (40% Acrylamide/Bis, 19:1) (mL) | 1.5M Tris-HCl, pH 8.8 (mL) | 10% SDS (mL) | Distilled Water (mL) | 10% APS (µL) | TEMED (µL) |
| 6 | 1.5 | 2.5 | 0.1 | 5.9 | 100 | 10 |
| 8 | 2.0 | 2.5 | 0.1 | 5.4 | 100 | 10 |
| 10 | 2.5 | 2.5 | 0.1 | 4.9 | 100 | 8 |
| 12 | 3.0 | 2.5 | 0.1 | 4.4 | 100 | 6 |
| 15 | 3.75 | 2.5 | 0.1 | 3.65 | 100 | 4 |
Table 2: Stacking Gel Recipe (4% Gel, for a total volume of 5 mL)
| Component | Volume |
| This compound (40% Acrylamide/Bis, 19:1) | 0.5 mL |
| 0.5M Tris-HCl, pH 6.8 | 1.25 mL |
| 10% SDS | 0.05 mL |
| Distilled Water | 3.2 mL |
| 10% APS | 50 µL |
| TEMED | 5 µL |
Experimental Protocol: Hand-casting a Polyacrylamide Gel
This protocol outlines the steps for casting a standard 1.0 mm mini-gel.
Materials:
-
This compound (40% Acrylamide/Bisacrylamide, 19:1)
-
1.5M Tris-HCl, pH 8.8
-
0.5M Tris-HCl, pH 6.8
-
10% Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS), 10% solution (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Distilled, deionized water
-
Isopropanol or butanol
-
Casting plates, spacers, and comb
-
Casting stand and frame
-
Pipettes and tips
Procedure:
-
Assemble the Casting Apparatus: Thoroughly clean the glass plates and spacers. Assemble the gel casting sandwich according to the manufacturer's instructions and place it in the casting stand.
-
Prepare the Resolving Gel Solution:
-
In a small beaker or conical tube, combine the appropriate volumes of this compound, 1.5M Tris-HCl (pH 8.8), 10% SDS, and distilled water as per Table 1 for your desired gel percentage.
-
Gently swirl the mixture to ensure it is homogeneous.
-
Crucially, add the APS and TEMED just before you are ready to pour the gel, as they initiate polymerization. Swirl gently to mix.
-
-
Pour the Resolving Gel:
-
Using a pipette, carefully pour the resolving gel solution into the casting apparatus, leaving sufficient space at the top for the stacking gel (approximately 2 cm).
-
To ensure a flat and even surface, gently overlay the gel solution with a thin layer of isopropanol or water-saturated butanol.
-
Allow the gel to polymerize for 30-60 minutes at room temperature. A clear interface between the gel and the overlay indicates polymerization is complete.
-
-
Prepare the Stacking Gel Solution:
-
While the resolving gel is polymerizing, prepare the stacking gel solution by combining the reagents listed in Table 2.
-
Add the APS and TEMED immediately before pouring.
-
-
Pour the Stacking Gel:
-
Pour off the overlay from the polymerized resolving gel and rinse the surface with distilled water.
-
Carefully pour the stacking gel solution on top of the resolving gel until the wells are nearly full.
-
Immediately insert the comb, ensuring no air bubbles are trapped in the wells.
-
Allow the stacking gel to polymerize for 20-30 minutes.
-
-
Prepare for Electrophoresis: Once the stacking gel has polymerized, the gel is ready to be placed in the electrophoresis tank.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the polyacrylamide gel casting process.
Caption: Workflow for hand-casting a polyacrylamide gel.
Signaling Pathway of Polymerization
The polymerization of acrylamide is a free-radical-mediated chain reaction. The following diagram illustrates the initiation and propagation steps.
Caption: Acrylamide polymerization signaling pathway.
Application Note: High-Resolution Protein Separation for Western Blotting Using ML085 Acrylamide/Bisacrylamide Solution
Introduction
Western blotting is a cornerstone technique in molecular biology, cell biology, and drug development for the detection and semi-quantification of specific proteins in a complex mixture. The first and one of the most critical steps in this workflow is the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The quality of this separation directly impacts the resolution and reliability of the final immunodetection. ML085 is a ready-to-use 40% (w/v) solution of acrylamide and bisacrylamide in a 19:1 ratio, which is optimal for creating polyacrylamide gels for separating a wide range of proteins.[1][2] This application note provides a detailed protocol for casting SDS-PAGE gels using this compound and performing a complete Western blot experiment.
Principle of SDS-PAGE
SDS-PAGE separates proteins primarily based on their molecular weight. The detergent sodium dodecyl sulfate (SDS) denatures proteins, disrupting their secondary and tertiary structures, and imparts a uniform negative charge.[3] When an electric current is applied, the negatively charged protein-SDS complexes migrate through the porous polyacrylamide gel matrix toward the positive electrode.[3] Smaller proteins navigate the pores more easily and travel farther down the gel than larger proteins, achieving effective separation by size.[3] The polyacrylamide gel is formed by the polymerization of acrylamide and the cross-linking agent N,N'-methylene-bis-acrylamide. The concentration of acrylamide determines the pore size of the gel, which can be adjusted to optimize the resolution of proteins of a specific molecular weight range.[4][5]
I. Recipes for SDS-PAGE Gels Using this compound
This section provides recipes for casting separating and stacking gels for standard mini-gel systems (approximately 10 mL per separating gel and 5 mL per stacking gel). Adjust volumes as needed for your specific apparatus.
Table 1: Separating Gel Recipes (for two mini-gels)
| Reagent | 8% | 10% | 12% | 15% |
| Distilled H₂O | 9.4 mL | 7.8 mL | 6.2 mL | 3.8 mL |
| 1.5 M Tris-HCl, pH 8.8 | 5.0 mL | 5.0 mL | 5.0 mL | 5.0 mL |
| This compound (40% Acrylamide/Bis, 19:1) | 4.0 mL | 5.0 mL | 6.0 mL | 7.5 mL |
| 10% (w/v) SDS | 200 µL | 200 µL | 200 µL | 200 µL |
| 10% (w/v) Ammonium Persulfate (APS) | 200 µL | 200 µL | 200 µL | 200 µL |
| TEMED | 8 µL | 8 µL | 8 µL | 8 µL |
| Total Volume | ~20 mL | ~20 mL | ~20 mL | ~20 mL |
Table 2: Stacking Gel Recipe (5%, for two mini-gels)
| Reagent | Volume |
| Distilled H₂O | 6.8 mL |
| 0.5 M Tris-HCl, pH 6.8 | 2.5 mL |
| This compound (40% Acrylamide/Bis, 19:1) | 1.7 mL |
| 10% (w/v) SDS | 100 µL |
| 10% (w/v) Ammonium Persulfate (APS) | 100 µL |
| TEMED | 10 µL |
| Total Volume | ~10 mL |
II. Buffer and Solution Recipes
Table 3: Buffer and Solution Compositions
| Buffer/Solution | Components |
| 10X Tris-Glycine Running Buffer | 30.3 g Tris base, 144 g Glycine, 10 g SDS. Dissolve in dH₂O to a final volume of 1 L. The final pH should be ~8.3. |
| 1X Tris-Glycine Running Buffer | 100 mL 10X Tris-Glycine Running Buffer, 900 mL dH₂O. |
| 2X Laemmli Sample Buffer | 4% SDS, 20% Glycerol, 10% 2-Mercaptoethanol, 0.004% Bromophenol blue, 0.125 M Tris-HCl, pH 6.8. |
| 10X Transfer Buffer | 30.3 g Tris base, 144 g Glycine. Dissolve in dH₂O to a final volume of 1 L. |
| 1X Transfer Buffer | 100 mL 10X Transfer Buffer, 200 mL Methanol, 700 mL dH₂O. |
| 10X Tris-Buffered Saline (TBS) | 24.2 g Tris base, 80 g NaCl. Dissolve in 800 mL dH₂O. Adjust pH to 7.6 with HCl. Add dH₂O to 1 L. |
| 1X TBS with Tween 20 (TBST) | 100 mL 10X TBS, 900 mL dH₂O, 1 mL Tween 20. |
| Blocking Buffer | 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in 1X TBST. |
| Primary Antibody Dilution Buffer | 5% (w/v) BSA or non-fat dry milk in 1X TBST. |
| Secondary Antibody Dilution Buffer | 5% (w/v) non-fat dry milk in 1X TBST. |
III. Detailed Western Blot Protocol
A. Gel Casting
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and casting stand according to the manufacturer's instructions.
-
Prepare Separating Gel: In a small beaker or conical tube, mix the components for the separating gel (Table 1), adding the APS and TEMED last to initiate polymerization.
-
Pour Separating Gel: Immediately after adding TEMED, gently pipette the solution into the gel cassette, leaving sufficient space for the stacking gel (about 2 cm from the top).
-
Overlay with Water: Carefully overlay the gel with water-saturated isopropanol or water to ensure a flat surface.
-
Polymerization: Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface above the gel will be visible upon polymerization.
-
Prepare and Pour Stacking Gel: Pour off the overlay and rinse with distilled water. Prepare the stacking gel solution (Table 2), adding APS and TEMED last. Pipette the stacking gel solution on top of the polymerized separating gel.
-
Insert Comb: Immediately insert the comb, ensuring no air bubbles are trapped.
-
Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes.
B. Sample Preparation and Electrophoresis
-
Prepare Protein Lysates: Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Prepare Samples for Loading: Mix the protein lysate with an equal volume of 2X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[6]
-
Set up Electrophoresis Unit: Once the gel has polymerized, remove the comb and place the gel cassette into the electrophoresis tank. Fill the inner and outer chambers with 1X Tris-Glycine Running Buffer.[7]
-
Load Samples: Carefully load 15-40 µg of total protein per well. Also, load a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the Gel: Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel (approximately 1-1.5 hours).[6]
C. Protein Transfer (Electroblotting)
-
Prepare for Transfer: While the gel is running, cut a PVDF or nitrocellulose membrane and two pieces of filter paper to the size of the gel.[6]
-
Activate PVDF Membrane: If using PVDF, activate the membrane by soaking it in methanol for 1 minute, followed by a brief rinse in distilled water, and then equilibration in 1X Transfer Buffer. Nitrocellulose membranes only require equilibration in transfer buffer.
-
Assemble Transfer Sandwich: After electrophoresis, carefully remove the gel from the cassette. Assemble the transfer sandwich in a tray of transfer buffer in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
-
Perform Transfer: Place the sandwich into the transfer apparatus and fill with 1X Transfer Buffer. Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour or 25 V overnight at 4°C).
D. Immunodetection
-
Blocking: After transfer, place the membrane in a small container and block non-specific binding sites by incubating it in Blocking Buffer for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody diluted in antibody dilution buffer. Incubation is typically performed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with 1X TBST to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in its dilution buffer, for 1 hour at room temperature with gentle agitation.[8]
-
Final Washes: Wash the membrane three times for 10 minutes each with 1X TBST to remove unbound secondary antibody.
E. Signal Detection
-
Prepare ECL Reagent: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate Membrane: Place the membrane on a clean, flat surface and pipette the ECL reagent to completely cover the membrane. Incubate for 1-5 minutes.
-
Image Acquisition: Carefully remove excess ECL reagent and place the membrane in a plastic wrap or sheet protector. Acquire the chemiluminescent signal using a digital imager or by exposing it to X-ray film in a dark room.
IV. Visualizations
Caption: Experimental workflow for Western blotting.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]
- 2. Acrylamide/Bisacrylamide Solution 40% (19:1) [himedialabs.com]
- 3. youtube.com [youtube.com]
- 4. Polyacrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gel Electrophoresis Tables | Thermo Fisher Scientific - US [thermofisher.com]
- 6. arp1.com [arp1.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with ML085, a Putative NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-nucleic acid interactions. This method is based on the principle that a protein-DNA or protein-RNA complex migrates more slowly than the free nucleic acid probe through a non-denaturing polyacrylamide gel, resulting in a "shift" in the band's position. EMSA is a powerful tool for identifying DNA-binding proteins, characterizing the specificity of the interaction, and determining the affinity of the binding. In the context of drug development, EMSA is invaluable for screening and characterizing small molecules that can modulate the binding of transcription factors to their DNA targets.
This application note provides a detailed protocol for using EMSA to investigate the inhibitory effect of a hypothetical small molecule, ML085, on the DNA-binding activity of the Nuclear Factor-kappa B (NF-κB) transcription factor. NF-κB is a key regulator of genes involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making it a critical target for therapeutic intervention.
Signaling Pathway of NF-κB Inhibition by this compound
The canonical NF-κB signaling pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNFα) or pathogen-associated molecular patterns. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB heterodimer (typically p50/p65). The freed NF-κB then translocates to the nucleus, binds to specific κB consensus sequences in the promoter regions of target genes, and initiates transcription. This compound is a hypothetical small molecule designed to inhibit this pathway, potentially by directly interfering with the DNA-binding ability of NF-κB in the nucleus.
Figure 1: Proposed mechanism of this compound action on the NF-κB signaling pathway.
Experimental Protocols
This section details the procedures for preparing nuclear extracts, the DNA probe, and performing the EMSA to assess the inhibitory potential of this compound.
Preparation of Nuclear Extracts
This protocol is for the extraction of nuclear proteins from cultured cells (e.g., HeLa or Jurkat cells) that have been stimulated to induce NF-κB activation.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (Buffer A): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF.
-
Lysis Buffer with NP-40: Buffer A with 0.5% Nonidet P-40.
-
High-Salt Buffer (Buffer C): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF.
-
BCA Protein Assay Kit
Procedure: 1.
Troubleshooting & Optimization
Technical Support Center: Acrylamide Gel Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during polyacrylamide gel polymerization.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during gel casting.
Issue 1: Gel fails to polymerize or polymerizes very slowly.
Possible Causes and Solutions:
-
Inactive Ammonium Persulfate (APS): APS is a common culprit in polymerization failure.[1][2][3][4]
-
Solution: Always prepare a fresh 10% (w/v) APS solution daily.[5][6] If you suspect your solid APS has gone bad, try a new bottle. A crackling sound when dissolving APS powder can be an indicator of its freshness.[1] For longer-term storage, aliquot the 10% APS solution and store it at -20°C for up to 6 months or at 4°C for up to 3 months to minimize freeze-thaw cycles.[3][7]
-
-
Degraded TEMED: TEMED (N,N,N',N'-tetramethylethylenediamine) can oxidize over time, leading to a loss of catalytic activity.[8]
-
Solution: Use a fresh bottle of TEMED if you suspect degradation. Oxidized TEMED often appears yellow.[8]
-
-
Low Temperature: Polymerization is a chemical reaction that slows down at colder temperatures.[1][9][10]
-
Oxygen Inhibition: Oxygen can quench the free radicals necessary for polymerization, especially at the gel surface.[11][12][13]
-
Incorrect Reagent Concentrations: Using too little APS or TEMED will slow down or prevent polymerization.
-
Solution: Double-check your calculations and the volumes of APS and TEMED added. For a standard 10 ml gel solution, typical final concentrations are around 0.015% for APS and 0.05% for TEMED.[8]
-
Issue 2: Gel polymerizes too quickly.
Possible Causes and Solutions:
-
Excessive APS and/or TEMED: High concentrations of initiators will accelerate the polymerization rate.[9][15]
-
Solution: Reduce the amount of APS and/or TEMED. A 20-50% reduction in initiator concentration may be necessary when working with high percentage gels (e.g., 30%).[9]
-
-
High Temperature: Warmer temperatures speed up the polymerization reaction.[9][10]
Issue 3: Gel polymerizes unevenly, resulting in a swirled pattern.
Possible Causes and Solutions:
-
Inadequate Mixing of Initiators: If APS and TEMED are not thoroughly mixed into the acrylamide solution, polymerization will start at different rates throughout the gel.[9]
-
Polymerization Occurring Too Rapidly: If the gel sets too fast, there may not be enough time for uniform polymerization.
-
Solution: Reduce the concentration of APS and/or TEMED.[9]
-
Issue 4: Bands are distorted ("smiling" or "frowning").
Possible Causes and Solutions:
-
Uneven Heat Distribution: During electrophoresis, the center of the gel can become hotter than the edges, causing samples in the middle lanes to migrate faster.[5][16][17][18]
-
Improperly Formed Wells: If the comb is removed before the stacking gel is fully polymerized, the wells can be misshapen, leading to uneven sample entry.[13]
-
Solution: Allow the stacking gel to polymerize for at least 30 minutes before carefully removing the comb. Rinse the wells with running buffer to remove any unpolymerized acrylamide.[21]
-
Issue 5: Gel is cracked or shrinks.
Possible Causes and Solutions:
-
Rapid Polymerization: An excessively fast, exothermic reaction can generate heat that leads to cracks.
-
Solution: Reduce the concentration of APS and TEMED to slow down the polymerization rate.[14]
-
-
Dehydration: Gels can shrink if they dry out.[3]
Frequently Asked Questions (FAQs)
Q1: How often should I prepare a fresh solution of 10% APS?
It is highly recommended to prepare a fresh 10% APS solution daily for consistent results.[5][6] If you need to store it, aliquot the solution and keep it at -20°C for up to six months.[3][7]
Q2: What is the role of TEMED in acrylamide gel polymerization?
TEMED acts as a catalyst that accelerates the generation of free radicals from ammonium persulfate.[22][23][24] These free radicals then initiate the polymerization of acrylamide and bis-acrylamide monomers.[11][23]
Q3: Can I adjust the pore size of my polyacrylamide gel?
Yes, the pore size is determined by two parameters: the total monomer concentration (%T) and the weight percentage of the cross-linker (%C).[15][22] A higher %T results in a smaller average pore size.[15][22] For a given %T, a %C of 5% generally produces the smallest pore size.[15]
Q4: Why is it important to degas the acrylamide solution?
Oxygen inhibits the free radical-initiated polymerization process.[11][12] Degassing removes dissolved oxygen from the solution, ensuring efficient and uniform polymerization.[9][11]
Q5: What causes the "smiling effect" in my gel?
The "smiling effect," where bands in the outer lanes migrate slower than in the center, is typically caused by uneven heat distribution across the gel during electrophoresis.[5][16][18] The center of the gel becomes warmer, leading to faster migration of molecules in those lanes.[17] Running the gel at a lower voltage can help minimize this effect.[18][19]
Data Presentation
Table 1: Recommended Reagent Concentrations for Polyacrylamide Gel Polymerization
| Reagent | Stock Solution Concentration | Typical Final Concentration (in 10 ml gel solution) | Storage of Stock Solution |
| Acrylamide/Bis-acrylamide | 30% or 40% | Varies depending on desired gel percentage | 4°C, protected from light[25] |
| Ammonium Persulfate (APS) | 10% (w/v) | 0.015% - 0.08% (15-80 µl) | Prepare fresh daily or store aliquots at -20°C[3][7] |
| TEMED | Undiluted (~14.4 M)[8] | 0.05% - 0.1% (5-10 µl) | Room temperature, tightly sealed |
Note: The optimal concentrations of APS and TEMED can vary depending on the total monomer concentration (%T), temperature, and purity of the reagents. These values serve as a general guideline.
Experimental Protocols
Protocol 1: Preparation of 10% (w/v) Ammonium Persulfate (APS) Solution
-
Dissolve the powder in 8 ml of deionized water in a 15 ml conical tube.
-
Vortex until the APS is completely dissolved.[7]
-
Adjust the final volume to 10 ml with deionized water.[7][26]
-
Use immediately or aliquot into smaller volumes and store at -20°C for future use.[7]
Protocol 2: Standard Hand-casting of a Polyacrylamide Gel
-
Assemble Gel Cassette: Thoroughly clean and dry the glass plates. Assemble the gel casting apparatus according to the manufacturer's instructions. Check for leaks by filling the assembled cassette with deionized water.
-
Prepare Resolving Gel Solution: In a small beaker or conical tube, combine deionized water, buffer (e.g., 1.5 M Tris-HCl, pH 8.8), and the appropriate volume of acrylamide/bis-acrylamide stock solution for your desired gel percentage.
-
Degas (Optional but Recommended): Place the resolving gel solution under a vacuum for 5-10 minutes to remove dissolved oxygen.[9][11]
-
Initiate Polymerization: Add the required volume of fresh 10% APS solution, followed by TEMED. Swirl the mixture gently but thoroughly to ensure even distribution of the initiators.[8][9]
-
Pour the Resolving Gel: Immediately and carefully pour the acrylamide solution into the gel cassette, leaving sufficient space for the stacking gel and comb.
-
Overlay: Gently overlay the top of the resolving gel with a thin layer of water-saturated butanol or isopropanol to create a flat surface and prevent oxygen inhibition.[3][11]
-
Polymerize: Allow the resolving gel to polymerize completely (typically 30-60 minutes at room temperature). You will see a sharp interface form between the gel and the overlay solution.
-
Prepare and Pour Stacking Gel: Once the resolving gel has polymerized, pour off the overlay and rinse the surface with deionized water. Prepare the stacking gel solution using a similar procedure as the resolving gel, but with a lower acrylamide concentration and a different buffer (e.g., 0.5 M Tris-HCl, pH 6.8). Pour the stacking gel solution on top of the polymerized resolving gel.
-
Insert Comb: Immediately insert the comb into the stacking gel solution, being careful not to trap any air bubbles under the teeth.
-
Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes. The gel is now ready for electrophoresis.
Visualizations
Caption: Chemical pathway of acrylamide polymerization.
Caption: Troubleshooting workflow for polymerization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. molecular biology - What is SDS PAGE gel polymerization time? - Biology Stack Exchange [biology.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. static.igem.org [static.igem.org]
- 8. scribd.com [scribd.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. ask.metafilter.com [ask.metafilter.com]
- 13. Abnormal polymerization of acrylamide when preparing SDS-PAGE - Protein and Proteomics [protocol-online.org]
- 14. researchgate.net [researchgate.net]
- 15. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. dspace.vut.cz [dspace.vut.cz]
- 18. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad.com [bio-rad.com]
- 23. Why is TEMED used in polyacrylamide gel preparation? - Blog [zbwhr.com]
- 24. Ammonium persulfate - Wikipedia [en.wikipedia.org]
- 25. its.caltech.edu [its.caltech.edu]
- 26. 10% Ammonium persulphate solution — The Open Lab Book v1.0 [theolb.readthedocs.io]
Technical Support Center: Resolving Distorted Protein Bands in Western Blots
Welcome to the technical support center for troubleshooting Western blot experiments. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to distorted protein bands.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of distorted protein bands in Western blots?
A1: The most frequently observed distortions include:
-
"Smiling" or "frowning" bands: The protein bands are curved upwards or downwards across the gel.
-
Skewed or uneven bands: Protein bands run unevenly, appearing slanted or wavy.
-
Broad or diffuse bands: Bands are not sharp and well-defined, appearing smeared or fuzzy.
-
"Hourglass" or "dumbbell" shaped bands: The bands are constricted in the middle and broader at the top and bottom.
Q2: Why are my protein bands "smiling"?
A2: The "smiling" effect, where bands curve upwards at the edges, is typically caused by uneven heat distribution across the gel during electrophoresis. The center of the gel becomes hotter than the edges, causing proteins in the central lanes to migrate faster.
Q3: What causes skewed or uneven protein bands?
A3: Skewed or uneven bands can result from several factors, including:
-
Uneven gel polymerization: If the acrylamide does not polymerize uniformly, the pore sizes will be inconsistent, leading to differential migration speeds.
-
Improperly set up electrophoresis apparatus: A non-level apparatus or improperly seated gel cassette can cause the electric field to be unevenly distributed.
-
Sample loading issues: Introducing air bubbles when loading samples or uneven sample distribution within the well can disrupt migration.
Q4: My protein bands look broad and diffuse. What could be the problem?
A4: Broad or diffuse bands can be caused by:
-
Protein degradation: If samples are not handled properly and kept on ice with protease inhibitors, proteins can degrade, resulting in a smear of different-sized fragments.
-
High salt concentration in the sample: Excessive salt can interfere with the electric field and protein migration.
-
Overloading of protein: Loading too much protein into a well can lead to band broadening.
-
Diffusion of proteins: If the gel is left for too long before transfer, or if the transfer is inefficient, proteins can diffuse out of the gel, leading to fuzzy bands.
Troubleshooting Guides
Issue 1: "Smiling" or "Frowning" Bands
This issue is primarily caused by uneven heat distribution during electrophoresis, leading to faster migration in the warmer parts of the gel (center for smiling, edges for frowning).
Troubleshooting Workflow:
Technical Support Center: Optimizing Gel Concentration for Protein of Interest
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize polyacrylamide gel concentration for protein electrophoresis experiments.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal acrylamide gel percentage for my protein of interest?
The selection of the gel percentage is critical and depends primarily on the molecular weight (MW) of your target protein.[1][2] The percentage of acrylamide determines the pore size within the gel matrix; lower percentages create larger pores for resolving large proteins, while higher percentages form smaller pores ideal for separating small proteins.[1][3][4] For optimal separation, choose a percentage where your protein of interest migrates to the lower half of the resolving gel.[5]
Q2: What is the difference between a single-percentage gel and a gradient gel?
-
Single-Percentage Gels: These gels have a uniform concentration of acrylamide throughout. They are best for separating proteins that are close in molecular weight, as they provide high resolution within a narrow size range.[5]
-
Gradient Gels: These gels have a continuously increasing concentration of acrylamide from top to bottom.[3] They are ideal for separating samples containing a broad range of molecular weights because the gradient allows for the resolution of both large and small proteins on the same gel.[6] If you are unsure of your protein's size or are analyzing multiple targets, starting with a 4–20% gradient gel is a good strategy.[1]
Q3: What happens if the gel percentage is too low for my protein?
If the gel percentage is too low (pores are too large), small proteins will migrate very quickly through the gel with little resistance. This leads to poor separation, as they may cluster together at the dye front or even run off the end of the gel.[2][4]
Q4: What happens if the gel percentage is too high for my protein?
If the gel percentage is too high (pores are too small), large proteins will be unable to migrate efficiently through the gel matrix.[2] This can cause them to become trapped at the top of the gel, resulting in poor resolution and clustering of high molecular weight bands near the loading wells.[2]
Q5: My protein bands look smeared. Can this be related to the gel concentration?
Yes, improper gel concentration can contribute to smeared bands. If the acrylamide percentage is too high for larger proteins, their restricted movement can cause smearing.[7] However, smearing can also be caused by other factors such as running the gel at too high a voltage, excessive protein loading, or high salt concentration in the sample.[8][9]
Troubleshooting Guide
This section addresses common problems encountered during gel electrophoresis and their potential solutions related to gel concentration.
| Problem | Possible Cause Related to Gel | Recommended Solution |
| Poor Band Separation/Resolution | The gel's pore size is not appropriate for the proteins being separated.[8] | If your protein is large, use a lower percentage gel. If it is small, use a higher percentage gel.[2] For a wide range of protein sizes, use a gradient gel (e.g., 4-20%).[5][8] |
| Bands are "Smiling" (Curved Instead of Straight) | The gel is overheating during the run, often due to high voltage. This causes the center of the gel to run faster than the edges. | Reduce the voltage and run the gel for a longer duration.[9] Running the gel in a cold room or with an ice pack can also help dissipate heat.[9] |
| Distorted Bands | Incompletely polymerized gel.[10] | Allow the gel to polymerize completely at room temperature before running.[10] Ensure fresh APS and TEMED are used.[8] |
| Proteins Ran Off the Gel | The run time was too long for the chosen gel percentage and protein size. | Stop the electrophoresis when the dye front reaches the bottom of the gel.[9] For very small proteins, a higher percentage gel will slow their migration. |
| No Bands Visible or Weak Bands | The protein of interest is very small and has migrated through the gel and out into the buffer. | Use a gel with a higher acrylamide percentage to better retain small proteins.[8] |
Data Presentation: Gel Selection Guide
The following table provides recommended single-percentage acrylamide gels for resolving proteins within specific molecular weight ranges.
| Acrylamide % | Optimal MW Range (kDa) | Example Proteins |
| 6% | > 200 | Spectrin, Titin, large IgG complexes[1] |
| 8% | 100–200 | Fibrinogen, β-galactosidase[1] |
| 10% | 60–150 | BSA, GAPDH, Actin, HSP70[1] |
| 12% | 20–100 | Histones, Caspases, Transcription Factors[1] |
| 15% | < 30 | Small peptides, Cytokines, Ubiquitin[1] |
| 4–20% | 10–200+ | Multi-target analysis, unknown proteins[1] |
Experimental Protocols
Standard SDS-PAGE Protocol
This protocol outlines the basic steps for casting and running a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) experiment.
1. Gel Casting:
-
Resolving Gel: Prepare the resolving gel solution according to the desired acrylamide percentage. Mix the reagents but add Ammonium Persulfate (APS) and TEMED last to initiate polymerization.[11] Immediately pour the solution between the glass plates, leaving space for the stacking gel. Overlay with isopropanol or water to ensure a flat surface.[7] Allow 30-60 minutes for complete polymerization.[11]
-
Stacking Gel: Once the resolving gel has polymerized, pour off the overlay. Prepare the stacking gel solution (typically 4% acrylamide). Add APS and TEMED, pour it on top of the resolving gel, and insert the comb, taking care to avoid air bubbles.[11] Allow 30-60 minutes for polymerization.[11]
2. Sample Preparation:
-
Mix your protein sample with sample buffer (e.g., 4:1 ratio).[11] This buffer typically contains SDS to denature proteins and impart a negative charge, and a reducing agent like DTT or β-mercaptoethanol to break disulfide bonds.[12]
-
Heat the sample at 95-100°C for 5-10 minutes to complete denaturation.[13] For membrane proteins, a lower temperature (e.g., 65°C for 10 minutes) may be preferable to prevent aggregation.[11]
3. Running the Gel:
-
Assemble the gel cassette in the electrophoresis tank and fill the inner and outer buffer chambers with running buffer.[11][14]
-
Carefully load your prepared samples and a molecular weight marker into the wells.[11][12]
-
Connect the power supply and run the gel at a constant voltage (e.g., 150-250V) until the bromophenol blue dye front reaches the bottom of the gel.[11][13]
4. Visualization:
-
After the run, carefully remove the gel from the cassette.
-
Stain the gel with a protein stain like Coomassie Brilliant Blue or a silver stain to visualize the protein bands.[11] Alternatively, proceed with a Western blot transfer.
Visualizations
Caption: Workflow for troubleshooting protein separation issues.
Caption: Decision tree for selecting the appropriate gel type.
References
- 1. nusep.us [nusep.us]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Overview of Electrophoresis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Electrophoresis in western blot | Abcam [abcam.com]
- 7. youtube.com [youtube.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SDS-PAGE Protocol [hackert.cm.utexas.edu]
- 12. Tips for Optimal SDS-PAGE Separation | Rockland [rockland.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
common problems with SDS-PAGE and solutions
Welcome to the technical support center for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). This guide provides troubleshooting for common problems encountered during your experiments, presented in a clear question-and-answer format.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your SDS-PAGE experiments, offering potential causes and solutions.
Gel & Running Issues
Q1: Why are my protein bands smiling or frowning (curved instead of straight)?
This "smiling" effect is typically caused by uneven heat distribution across the gel.[1][2]
-
Cause: The center of the gel becomes hotter than the edges, causing proteins in the middle lanes to migrate faster.[1][2] This can be due to the running voltage being too high.[1]
-
Solution:
Q2: Why are the bands in the outer lanes distorted or "smiling"?
Distortion of bands at the edges of the gel can occur if the outer wells are left empty.[1]
-
Cause: Leaving peripheral wells empty can lead to an uneven electric field across the gel.
-
Solution: Load all empty wells with a sample buffer or a protein standard to ensure a uniform electric field.[1]
Q3: Why are my protein bands wavy or not parallel?
Uneven migration of the protein front can lead to wavy bands.
-
Cause:
-
Solution:
-
Overlay the resolving gel with isopropanol or water before it polymerizes to create a flat surface.[5]
-
Ensure complete polymerization by using fresh ammonium persulfate (APS) and TEMED.[3][6]
-
If the salt concentration in your sample is high, consider desalting or precipitating the protein to remove excess salt.[7][8]
-
Q4: My gel is not running or running very slowly. What's wrong?
Several factors can impede or completely halt the migration of proteins through the gel.
-
Cause:
-
Solution:
Band Appearance Issues
Q5: Why are my protein bands smeared?
Smeared bands are a common issue with several potential causes.
-
Cause:
-
Solution:
-
Reduce the amount of protein loaded into each well.[8][11] A general guideline is to load no more than 0.5-4.0 µg of purified protein per well.[7]
-
Desalt the sample or use a protein precipitation method to remove excess salt.[7][8]
-
Ensure complete denaturation by heating the sample at 95-100°C for 5 minutes in the presence of SDS and a reducing agent.[6][13]
-
Perform additional purification steps to remove contaminants like nucleic acids and lipids.[12]
Q6: Why are my protein bands fuzzy or poorly resolved?
Lack of sharp, well-defined bands can make data interpretation difficult.
-
Cause:
-
Solution:
-
Minimize the time between loading the samples and starting the electrophoresis.[9][10]
-
Use a gel with an acrylamide percentage that is suitable for the molecular weight of your target protein.[3][14]
-
Use fresh, high-quality reagents to prepare your gels or use new precast gels.[3][9][10]
-
Ensure the gel has had sufficient time to polymerize completely.[6]
-
Q7: Why are there no bands or only very faint bands visible on my gel?
The absence of visible bands can be frustrating and may be due to several factors.
-
Cause:
-
Solution:
Data Presentation
Table 1: Recommended Acrylamide Percentages for Protein Separation
| Acrylamide Percentage (%) | Protein Size Range (kDa) |
| 7.5 | 30 - 200 |
| 10 | 20 - 150 |
| 12 | 15 - 100 |
| 15 | 10 - 70 |
| 4-20 (Gradient) | 10 - 200 |
This table provides general guidelines. The optimal percentage may vary depending on the specific proteins being analyzed.
Experimental Protocols
Standard SDS-PAGE Protocol
-
Gel Preparation:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution with the appropriate acrylamide percentage for your target protein.[14]
-
Pour the resolving gel and overlay with isopropanol or water to ensure a flat surface.[5] Allow it to polymerize completely.
-
Remove the overlay and pour the stacking gel solution. Insert the comb and allow it to polymerize.[16]
-
-
Sample Preparation:
-
Electrophoresis:
-
Place the polymerized gel into the electrophoresis chamber and fill the inner and outer chambers with running buffer.[13][17]
-
Carefully load your prepared samples and a molecular weight marker into the wells.[17]
-
Connect the power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[17]
-
-
Visualization:
Visualizations
Caption: A logical workflow for troubleshooting common SDS-PAGE issues.
Caption: A simplified workflow of the key steps in an SDS-PAGE experiment.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Protein Gel Electrophoresis Tips and Troubleshooting Guide [aldrin.tripod.com]
- 4. Trouble Shooting of SDS PAGE Analysis | PDF [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. edvotek.com [edvotek.com]
- 10. Shopping [edvotek.com]
- 11. youtube.com [youtube.com]
- 12. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. neobiotechnologies.com [neobiotechnologies.com]
- 14. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 15. DNA / Protein Electrophoresis and Troubleshooting Tables [sigmaaldrich.com]
- 16. SDS-PAGE [assay-protocol.com]
- 17. SDS-PAGE Protocol | Rockland [rockland.com]
- 18. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
Technical Support Center: Improving Resolution of Low Molecular Weight Proteins
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the separation and analysis of low molecular weight (LMW) proteins and peptides (<20 kDa).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to resolve low molecular weight (LMW) proteins?
Standard SDS-PAGE techniques, like the Laemmli system, are optimized for proteins in the 30-250 kDa range.[1] LMW proteins present several challenges:
-
Poor Separation: In standard Tris-Glycine gels, small proteins and peptides can migrate with the SDS-micelle front, leading to poor resolution and diffuse bands.[2]
-
Low Staining Efficiency: Small peptides bind less Coomassie brilliant blue and other stains compared to larger proteins, making them harder to visualize.[3]
-
Transfer Issues: During Western blotting, LMW proteins can pass through the membrane ("blow-through") if transfer conditions are not optimized.[4]
Q2: What is the best gel electrophoresis system for resolving LMW proteins?
For proteins and peptides smaller than 30 kDa, a Tricine-SDS-PAGE system is highly recommended.[3][5] This system replaces the glycine in the Laemmli system with tricine, which has a different pK value (8.15 vs 9.6 for glycine).[2] This modification allows for better separation of proteins in the 1-100 kDa range and is particularly effective for those under 30 kDa.[2][3] Alternatively, Bis-Tris gels run with MES buffer can also improve the separation of smaller proteins.[6]
Q3: How do I choose the correct acrylamide percentage for my LMW protein?
A higher percentage of acrylamide creates a tighter gel matrix with smaller pores, which is better for resolving smaller molecules.[7][8] For LMW proteins, a high percentage single-concentration gel or a gradient gel is often used.
Table 1: Recommended Acrylamide Concentrations for LMW Proteins
| Protein Size Range (kDa) | Recommended Gel System | Acrylamide Percentage (%) |
| >10 | Tris-Tricine | 10%[2] |
| <10 | Tris-Tricine | 16.5%[2] |
| 2-20 | Tris-Tricine | 10-16.5%[8] |
| 5-100 | Gradient (e.g., 4-20%) | 4-20%[9][10] |
Q4: What are the critical parameters for transferring LMW proteins to a membrane?
To prevent "blow-through," where small proteins pass through the membrane, several parameters must be optimized:
-
Membrane Pore Size: Use a membrane with a smaller pore size, such as 0.2 µm, to better retain small proteins.[4][11] PVDF membranes are also recommended due to their higher binding capacity for small proteins.[4]
-
Transfer Time and Voltage: Reduce the transfer time and/or voltage to prevent smaller proteins from migrating completely through the membrane.[4][12] A semi-dry transfer for 15-20 minutes can be effective for small peptides.[3]
-
Methanol Concentration: Ensure the transfer buffer contains 10-20% methanol, which helps remove SDS from proteins and improves their binding to the membrane.[13]
Q5: Which staining method is most effective for visualizing small proteins?
Visualizing LMW proteins can be difficult as they bind stains less effectively.[3]
-
Coomassie Blue: While common, it may lack the sensitivity needed for very small amounts of LMW proteins.[3] Colloidal Coomassie offers higher sensitivity (down to 5 nanograms).[14]
-
Silver Staining: This method is significantly more sensitive than Coomassie but can be more complex and may not be compatible with subsequent analysis like mass spectrometry.[15]
-
Fluorescent Dyes: These offer high sensitivity and a broad dynamic range for quantification.[14]
-
Western Blotting: If a specific antibody is available, Western blotting is a far more sensitive detection method than general protein stains.[3]
Troubleshooting Guide
Q: My LMW protein bands are fuzzy, smeared, or poorly resolved. What should I do?
Fuzzy or smeared bands indicate suboptimal separation conditions.
Logical Troubleshooting Flow for Poor Resolution
Caption: Troubleshooting workflow for poor LMW protein resolution.
Q: I can't see my LMW protein band after transfer (Western Blot). What went wrong?
This is a common issue, often caused by "blow-through" or inefficient binding.
Table 2: Troubleshooting No Signal for LMW Proteins in Western Blot
| Potential Cause | Recommended Solution |
| Protein Blow-Through | Use a 0.2 µm pore size nitrocellulose or PVDF membrane.[4][11] You can also place a second membrane behind the first to capture any protein that passes through.[4] |
| Over-Transfer | Reduce transfer time and/or voltage/current.[4][12] For very small peptides, a 15-minute semi-dry transfer may be sufficient.[3] |
| Inefficient Binding | Equilibrate the gel in transfer buffer for at least 15 minutes before transfer to help remove excess SDS, which can interfere with binding.[4] |
| Insufficient Protein Loaded | Increase the total protein loaded per lane. For some targets in tissue extracts, up to 100 µg may be necessary.[11] |
| Protein Degradation | Ensure fresh samples are used and that protease inhibitors are included in the lysis buffer.[11] |
Q: The bands at the bottom of my gel are distorted or "smiling." How can I fix this?
Band distortion, often called "smiling," is typically caused by uneven heat distribution during electrophoresis.
-
Reduce Voltage: Running the gel at a lower voltage generates less heat and can prevent distortion.[16]
-
Use a Cold Room: Run the electrophoresis apparatus in a cold room or surround the buffer tank with ice packs to maintain a consistent, cool temperature.[16]
-
Check Buffer Levels: Ensure the running buffer levels in the inner and outer chambers are correct to allow for proper heat dissipation.[17]
Experimental Protocols
Protocol: Tricine-SDS-PAGE for LMW Proteins (<30 kDa)
This protocol is adapted from the system developed by Schägger and von Jagow, which is the preferred method for resolving proteins smaller than 30 kDa.[2][3]
Comparison of Electrophoresis Systems
Caption: Comparison of Laemmli and Tricine gel systems.
Table 3: Gel and Buffer Recipes for Tricine-SDS-PAGE
| Component | Stacking Gel (4%) | Separating Gel (10%) | Separating Gel (16.5%) |
| Acrylamide/Bis (49.5% T, 3% C) | 1.0 mL | 2.0 mL | 3.3 mL |
| Gel Buffer (3M Tris, 0.3% SDS, pH 8.45) | 1.25 mL | 3.3 mL | 3.3 mL |
| Glycerol | - | 4.0 mL (40%) | - |
| ddH₂O | 2.75 mL | 0.7 mL | 3.4 mL |
| 10% APS | 50 µL | 50 µL | 50 µL |
| TEMED | 5 µL | 5 µL | 5 µL |
| Total Volume | 5.0 mL | 10.0 mL | 10.0 mL |
Recipe adapted from published protocols.[2][18]
Buffers:
-
Anode Buffer (Outer Chamber): 0.2 M Tris, pH 8.9
-
Cathode Buffer (Inner Chamber): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25[19]
-
Sample Buffer (2x): 100 mM Tris-HCl pH 6.8, 24% glycerol, 8% SDS, 0.02% Coomassie Blue G-250, 200 mM DTT.
Methodology:
-
Gel Casting: Prepare the separating and stacking gels according to the recipes in Table 3. For proteins <10 kDa, use the 16.5% separating gel. For proteins between 10-100 kDa, the 10% gel is suitable.[2]
-
Sample Preparation: Mix your protein sample 1:1 with 2x sample buffer. Heat at 70°C for 5-10 minutes. Avoid boiling (100°C) as this can cause degradation of proteins in some buffer systems.[6]
-
Electrophoresis:
-
Assemble the gel cassette in the electrophoresis tank.
-
Fill the inner chamber with Cathode Buffer and the outer chamber with Anode Buffer.
-
Load samples. Do not overload the wells; aim for 0.5-2 µg of protein per expected band for staining.[2][19]
-
Run the gel at a low constant voltage (e.g., 30 V) until the dye front has passed through the stacking gel.[2][18]
-
Increase the voltage to a constant ~150-180 V for the remainder of the run.[2] Ensure the apparatus is cooled to prevent band distortion.
-
-
Post-Electrophoresis: Proceed with staining or Western blotting, using protocols optimized for LMW proteins as described in the sections above.
References
- 1. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protocols for detecting synthetic peptides using SDS-PAGE gel for Western Blot [lifetein.com.cn]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Tricine Gel Recipe For Low Molecular Weight Proteins | Proteintech Group [ptglab.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. optimal SDS separation protein - Protein and Proteomics [protocol-online.org]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 13. Western Blotting – Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. lifetein.com [lifetein.com]
- 19. conductscience.com [conductscience.com]
Technical Support Center: Acrylamide Gel Polymerization
Welcome to the technical support center for acrylamide gel polymerization. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the effects of temperature on this critical laboratory procedure.
Troubleshooting Guides
This section addresses common issues encountered during acrylamide gel polymerization, with a focus on temperature-related problems.
Issue: Gel Polymerization is Too Slow or Incomplete
Question: My acrylamide gel is taking hours to polymerize, or it's not polymerizing at all. What could be the cause?
Answer: Delayed or failed polymerization is a frequent issue, often linked to temperature and reagent integrity.
-
Low Temperature: The optimal temperature for acrylamide polymerization is between 23-25°C.[1][2] If your lab or solutions are too cold (e.g., 7-8°C), the catalytic activity of the initiators (APS and TEMED) is significantly reduced, slowing down the reaction.[3] Solutions stored at 4°C must be brought to room temperature before use.[1][2]
-
Reagent Quality: Ammonium persulfate (APS) solutions are unstable and should be prepared fresh daily.[1] Old APS is a common culprit for polymerization failure.[4]
-
Oxygen Inhibition: Dissolved oxygen in the gel solution can inhibit polymerization by scavenging free radicals.[1][5] Degassing the solution, especially if it's cold, is crucial. Warmer solutions hold less dissolved oxygen, so allowing the mixture to reach room temperature before degassing is more effective.[1][2]
Troubleshooting Steps:
-
Ensure your gel casting area and solutions are at a stable room temperature (23-25°C).[1][2]
-
Always use a freshly prepared 10% APS solution.
-
Degas your monomer solution for at least 15 minutes under a vacuum before adding TEMED and APS.[6]
-
If the laboratory environment is cold, consider placing your gel casting assembly in an incubator set to 25°C.[3]
Issue: Gel is Opaque, Turbid, and Inelastic
Question: My polymerized gel is cloudy and fragile. What went wrong?
Answer: The physical properties of the gel are highly dependent on the polymerization temperature.
-
Polymerization at Low Temperatures: Gels polymerized at low temperatures (0-4°C) tend to be turbid, porous, and inelastic.[1][2][7] This is thought to be due to increased hydrogen bonding between monomer molecules at colder temperatures, leading to a non-uniform pore structure.[1][7]
-
High Initiator Concentration: Excessively high concentrations of APS and TEMED can lead to the formation of very short polymer chains, which also results in a less elastic and more turbid gel.[1]
Troubleshooting Steps:
-
Avoid polymerizing gels at low temperatures. The recommended range is 23-30°C for transparent, elastic gels with reproducible pore sizes.[7][8]
-
Ensure all solutions and the gel casting apparatus are at room temperature before starting.[1][2]
-
Use the lowest concentration of initiators that allows for polymerization within the optimal time frame (visible gelation in 15-20 minutes for chemical polymerization).[1]
Issue: Inconsistent or Irreproducible Gel Migration
Question: I'm seeing variations in protein or nucleic acid migration between different gels I've cast. Could temperature be a factor?
Answer: Yes, temperature control is critical for reproducibility.[1]
-
Variable Polymerization Temperature: Since temperature directly affects the rate of polymerization and the resulting gel structure, casting gels at different temperatures will lead to variations in pore size and, consequently, inconsistent migration patterns.[1][7]
-
Exothermic Reaction: The polymerization reaction is exothermic, meaning it generates heat.[1][9] This can cause temperature gradients within the gel, especially with larger gel volumes or higher monomer concentrations, leading to non-uniform polymerization.
Troubleshooting Steps:
-
Standardize your protocol to ensure that gels are always polymerized at the same temperature.[1]
-
Allow all components to equilibrate to the same temperature before mixing.
-
For high-concentration gels, consider using cooled reagents to mitigate the exothermic effect, but ensure the final pouring temperature is within the optimal range.[10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for acrylamide gel polymerization?
The optimal temperature for acrylamide gel polymerization is between 23°C and 25°C.[1][2] Gels polymerized in this range are more transparent, less porous, and more elastic.[1] Best results are generally obtained between 25-30°C.[7][8]
Q2: What happens if I polymerize my gel at a temperature that is too high?
Polymerizing at excessively high temperatures (e.g., above 60°C) can lead to the formation of short polymer chains and inelastic gels.[7] This is due to an increased rate of polymer chain termination at higher temperatures.[1] The polymerization reaction is also highly exothermic, and high ambient temperatures can accelerate this, potentially leading to uncontrolled reactions.[9]
Q3: Can I polymerize my gel in a cold room?
It is strongly discouraged to polymerize acrylamide gels at low temperatures like those in a cold room (0-4°C).[7] This practice results in gels that are turbid, highly porous, and inelastic, and it is difficult to achieve reproducible results.[1][2][7]
Q4: How does temperature affect polymerization time?
As temperature increases, the rate of polymerization increases, and the gelation time decreases.[11] For instance, at low temperatures (2°C), the lag period before polymerization begins can be over 30 minutes, and the reaction can be very slow.[7] At 30°C or above, the gel can be fully polymerized within 10 minutes.[7]
Q5: Why do my solutions need to be at room temperature before degassing?
Cold solutions have a greater capacity for dissolved oxygen.[1] Since oxygen inhibits polymerization, it's crucial to degas the solution. Bringing the solution to room temperature (23-25°C) before degassing helps to release more dissolved oxygen, making the degassing process faster and more effective.[1][2]
Data Presentation
Effect of Temperature on Acrylamide Gel Properties and Polymerization Time
| Temperature Range | Gel Characteristics | Polymerization Kinetics | Recommendation |
| 0 - 4°C | Turbid, highly porous, inelastic, poor reproducibility.[1][2][7] | Very slow, long lag time (>30 min).[7] | Not Recommended.[7] |
| 23 - 25°C | Transparent, less porous, elastic, reproducible.[1][2] | Visible gelation in 15-20 min (chemical).[1] | Optimal and Recommended. [1] |
| 25 - 30°C | Transparent, less porous, more elastic.[7] | Rapid; fully polymerized within ~10 min at 30°C.[7] | Optimal for best results.[7][8] |
| > 60°C | Inelastic, short polymer chains.[7] | Very rapid, risk of uncontrolled reaction.[9] | Not Suitable for gel polymerization.[7] |
Experimental Protocols
Standard Protocol for Acrylamide Gel Preparation (10% Resolving Gel)
This protocol emphasizes temperature control for reproducible results.
1. Reagent Preparation and Temperature Equilibration:
- Prepare a fresh 10% (w/v) Ammonium Persulfate (APS) solution in deionized water.
- Retrieve your acrylamide/bis-acrylamide stock solution, Tris buffer, and TEMED.
- Crucially, allow all solutions, which may be stored at 4°C, to equilibrate to room temperature (23-25°C) before proceeding. [1][2] Also, ensure your glass plates and casting equipment are at the same ambient temperature.[2]
2. Assembling the Gel Solution:
- In a small flask, combine the appropriate volumes of deionized water, Tris buffer, and acrylamide/bis-acrylamide stock solution for your desired gel percentage and volume.
- Gently swirl the flask to mix the components.
3. Degassing the Solution:
- Place the flask in a vacuum chamber or attach it to a strong aspirator.
- Apply the vacuum for 15 minutes to thoroughly degas the solution.[6] Observe for the cessation of small bubbles.
4. Initiating Polymerization:
- Remove the flask from the vacuum.
- Add the freshly prepared 10% APS solution and swirl gently.
- Immediately add TEMED, swirl gently but thoroughly, and proceed to the next step without delay. TEMED is the final component as it catalyzes the polymerization reaction.
5. Casting the Gel:
- Carefully and quickly pour the gel solution into the prepared mold between the glass plates.
- Overlay the gel with a thin layer of water or isopropanol to ensure a flat surface and prevent oxygen inhibition.
- Allow the gel to polymerize at room temperature. Visible gelation should occur within 15-20 minutes.[1] For complete polymerization, allow it to sit for at least 90 minutes.[1]
Visualizations
Troubleshooting Workflow for Gel Polymerization Issues
Caption: A troubleshooting flowchart for acrylamide gel polymerization problems.
References
- 1. bio-rad.com [bio-rad.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. QPNC-PAGE - Wikipedia [en.wikipedia.org]
- 9. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. onepetro.org [onepetro.org]
Technical Support Center: Pouring Bubble-Free Polyacrylamide Gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in pouring bubble-free polyacrylamide gels for reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to prevent bubbles in my polyacrylamide gel?
A1: Bubbles trapped within a polyacrylamide gel can lead to significant experimental artifacts. They can distort the migration of proteins or nucleic acids, resulting in skewed, wavy, or distorted bands, ultimately compromising the resolution and accuracy of your results.[1][2] Air bubbles in the sample wells, between the gel and the cassette, or at the bottom of the cassette can all cause distorted protein bands.[1]
Q2: What is the primary cause of bubble formation in polyacrylamide gels?
A2: The primary cause of bubble formation is dissolved air in the gel solution, which is released during the polymerization process.[3] Oxygen in the gel solution can also inhibit and slow down polymerization, leading to inconsistent gel matrix formation.[4][5] Other contributing factors include improper mixing and pouring techniques that introduce air into the solution.[6][7][8]
Q3: What is "degassing" and why is it important?
A3: Degassing is the process of removing dissolved gases, particularly oxygen, from the gel solution before polymerization is initiated.[4][5] Oxygen inhibits the free-radical polymerization of acrylamide, which can lead to incomplete or uneven polymerization and the formation of bubbles.[4][5] Proper degassing is critical for achieving reproducible and uniform gels.[5] This can be done using a vacuum chamber or a strong aspirator.[4][5]
Q4: Can the temperature of my gel solution affect bubble formation?
A4: Yes, temperature plays a role. Cold solutions hold more dissolved oxygen.[4] It is recommended to allow your gel solutions to warm to room temperature (23–25°C) before degassing and polymerization.[4][5] Pouring a cold gel solution can negatively impact the rate and quality of polymerization.[5] Conversely, excessive heat generation during polymerization can also cause issues, so using chilled buffers for the electrophoresis run is advisable.[1]
Q5: How can I prevent bubbles from being trapped under the comb?
A5: To prevent bubbles under the comb, insert it at a slight angle into the stacking gel solution.[7][8][9][10] This allows air to escape as the comb is lowered into place. Ensure the stacking gel is filled to the brim of the cassette to prevent air from being drawn in as the gel polymerizes and shrinks slightly.[7][8][11] Some protocols suggest waiting a minute or two after pouring the stacking gel before inserting the comb to allow any microbubbles to rise.[11]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Bubbles throughout the resolving gel | Incomplete degassing of the gel solution. | Degas the acrylamide solution under a vacuum for at least 10-15 minutes before adding TEMED and APS.[4][9][12] |
| Solution was too cold when catalysts were added. | Allow the gel solution to equilibrate to room temperature before degassing and initiating polymerization.[4][5] | |
| Vigorous mixing after adding APS and TEMED. | Gently swirl or invert the flask to mix the catalysts, avoiding the introduction of air bubbles.[6][7][8] | |
| Bubbles between the gel and the glass plates | Dirty or scratched glass plates. | Thoroughly clean the glass plates with ethanol and a lint-free cloth before assembly.[6][9] If the problem persists, consider replacing scratched plates.[13] |
| Leaky casting apparatus. | Inspect the rubber gaskets and clamps for any damage or improper assembly that could allow air to enter.[6] | |
| Bubbles in the sample wells after removing the comb | Air trapped during comb insertion. | Insert the comb at a slight angle to allow air to escape.[7][8][9][10] |
| Stacking gel volume is too low. | Overfill the stacking gel slightly so that a small amount of solution is displaced when the comb is inserted.[7][8][10] | |
| Gel shrinkage during polymerization. | This can pull air in from the sides. Ensure the casting apparatus is well-sealed.[11] | |
| Distorted protein bands | Air bubbles in the sample wells. | Use a transfer pipette to carefully displace any visible air bubbles from the wells before loading samples.[1] |
Experimental Protocol: Pouring a Bubble-Free Polyacrylamide Gel
This protocol outlines the key steps for casting a standard SDS-polyacrylamide gel while minimizing the formation of bubbles.
1. Preparation of Glass Plates and Casting Stand:
-
Thoroughly clean the glass plates and spacers with ethanol and wipe them dry with a lint-free cloth.
-
Assemble the gel casting sandwich and place it in the casting stand, ensuring a leak-proof seal.
2. Preparation of the Resolving Gel Solution:
-
In a flask, combine the appropriate volumes of deionized water, 30% acrylamide/bis-acrylamide solution, and 1.5 M Tris-HCl, pH 8.8.
-
Allow the solution to reach room temperature.[5]
-
Place the flask in a vacuum chamber and degas the solution for at least 15 minutes.[9]
3. Casting the Resolving Gel:
-
Add 10% SDS, freshly prepared 10% Ammonium Persulfate (APS), and TEMED to the degassed solution.
-
Gently swirl the flask to mix the components without introducing air bubbles.[6]
-
Immediately and carefully pour the resolving gel solution between the glass plates to the desired height. Pouring smoothly down one of the spacers can help prevent bubble formation.[9][12]
-
Overlay the gel with a thin layer of water-saturated n-butanol or isopropanol to ensure a flat surface and prevent contact with air.[14][15]
-
Allow the resolving gel to polymerize for 45-60 minutes.[9]
4. Casting the Stacking Gel:
-
Prepare the stacking gel solution with 0.5 M Tris-HCl, pH 6.8, and degas it as described for the resolving gel.
-
Once the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water. Dry the area thoroughly with filter paper.[9]
-
Add 10% SDS, 10% APS, and TEMED to the stacking gel solution and mix gently.
-
Pour the stacking gel solution on top of the polymerized resolving gel, filling the cassette to the top.
-
Immediately insert the comb at a slight angle to avoid trapping air bubbles under the teeth.[7][8][9]
-
Allow the stacking gel to polymerize for at least 30 minutes before removing the comb.[16]
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting common issues related to bubble formation during polyacrylamide gel casting.
Caption: Troubleshooting workflow for bubble formation in polyacrylamide gels.
References
- 1. SDS-PAGE gel trouble shooting : Collins Lab Blog Life in the Collins lab [blogs.cornell.edu]
- 2. Protein Gel 1D Electrophoresis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Why Does My Stacking Gel Shrink and Form Bubbles During SDS-PAGE | MtoZ Biolabs [mtoz-biolabs.com]
- 4. biochemistry - Why should I degas my gel solution for polyacrylamide gels? - Biology Stack Exchange [biology.stackexchange.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of SDS-Polyacrylamide Gels | Electrophoresis | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. hycultbiotech.com [hycultbiotech.com]
Validation & Comparative
A Researcher's Guide to Acrylamide/Bis-Acrylamide Ratios in Polyacrylamide Gel Electrophoresis
For researchers, scientists, and drug development professionals, the separation of proteins by polyacrylamide gel electrophoresis (PAGE) is a fundamental technique. The resolution and separation range of this method are critically dependent on the composition of the polyacrylamide gel, particularly the ratio of acrylamide to bis-acrylamide. This guide provides an objective comparison of different acrylamide/bis-acrylamide ratios, supported by experimental data and detailed protocols to aid in the selection of the optimal ratio for specific research needs.
The pore size of a polyacrylamide gel, which dictates its sieving properties and thus the separation of proteins by size, is determined by two main factors: the total concentration of acrylamide and bis-acrylamide (%T) and the percentage of the total monomer that is the cross-linker, bis-acrylamide (%C). Acrylamide polymerizes to form long linear chains, while bis-acrylamide acts as a cross-linking agent, forming bridges between these chains. The ratio of acrylamide to bis-acrylamide directly influences the degree of cross-linking and, consequently, the pore size of the gel matrix. A higher ratio of acrylamide to bis-acrylamide (lower %C) results in a more porous gel, which is ideal for resolving high-molecular-weight proteins. Conversely, a lower ratio (higher %C) creates a less porous gel, suitable for separating smaller proteins and peptides.
This guide focuses on the three most commonly used acrylamide/bis-acrylamide ratios in protein electrophoresis: 19:1, 29:1, and 37.5:1. Understanding the impact of these different ratios on protein separation is crucial for optimizing experimental outcomes.
Comparative Analysis of Acrylamide/Bis-Acrylamide Ratios
The choice of acrylamide/bis-acrylamide ratio significantly impacts the migration of proteins through the gel matrix. The following table summarizes the key characteristics and recommended applications for the most common ratios.
| Acrylamide:Bis-acrylamide Ratio | %C (Cross-linker Percentage) | Resulting Pore Size | Recommended Applications |
| 19:1 | 5% | Smallest | Separation of small proteins and peptides (<30 kDa) |
| 29:1 | 3.3% | Intermediate | General purpose, separation of a wide range of proteins ("normal sized" proteins) |
| 37.5: |
Unraveling Protein Separation: A Comparative Guide to Traditional Validation Techniques and the Rise of Machine Learning
An in-depth analysis of established protein separation and validation methods in contrast to emerging computational approaches. This guide serves researchers, scientists, and drug development professionals by providing a clear comparison of methodologies, performance, and data interpretation.
While the specific term "ML085" does not correspond to a known protein separation technology in publicly available scientific literature or product databases, the abbreviation "ML" strongly suggests an association with Machine Learning. This guide, therefore, offers a comprehensive comparison between well-established, hands-on laboratory techniques for protein separation and validation, and the burgeoning field of machine learning-based computational analysis of protein interactions. We will explore the methodologies, strengths, and limitations of each approach, providing a framework for understanding their distinct and complementary roles in modern proteomics.
I. Traditional Experimental Protein Separation and Validation
The isolation of a specific protein from a complex mixture is a cornerstone of biochemical research. The choice of method depends on the protein's intrinsic properties, such as size, charge, and binding affinities. Validation steps are crucial to confirm the presence and purity of the target protein.
Key Experimental Techniques
1. Affinity Chromatography: This powerful technique is renowned for its high selectivity. It operates on the principle of specific binding interactions between the target protein and a ligand immobilized on a chromatography resin.
2. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a widely used method to separate proteins based on their molecular weight. It denatures proteins and imparts a uniform negative charge, allowing them to migrate through a polyacrylamide gel matrix towards a positive electrode at a rate proportional to their size.
3. Western Blotting: Following SDS-PAGE, western blotting allows for the specific identification of the target protein. The separated proteins are transferred from the gel to a membrane, which is then probed with an antibody specific to the protein of interest.
Experimental Protocols
Protocol 1: Protein Separation by Affinity Chromatography
-
Resin Preparation: An affinity chromatography column is packed with a resin to which a ligand that specifically binds the target protein is covalently attached. The column is equilibrated with a binding buffer.
-
Sample Loading: The crude protein lysate is passed through the column. The target protein binds to the immobilized ligand, while other proteins flow through.
-
Washing: The column is washed with the binding buffer to remove any non-specifically bound proteins.
-
Elution: An elution buffer, which disrupts the ligand-protein interaction (e.g., by changing pH or ionic strength, or by introducing a competitive binder), is passed through the column to release the target protein.
-
Fraction Collection: The eluted solution containing the purified protein is collected in fractions.
Protocol 2: Validation by SDS-PAGE and Western Blot
-
Sample Preparation: The purified protein fractions from affinity chromatography are mixed with a loading buffer containing SDS and a reducing agent, and heated to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): The prepared samples are loaded into the wells of a polyacrylamide gel. An electric current is applied, causing the negatively charged proteins to migrate through the gel. A molecular weight marker is run in parallel to estimate the size of the separated proteins.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or color), revealing the location and relative abundance of the target protein.
II. Comparative Analysis: Experimental vs. Machine Learning Approaches
The following table provides a high-level comparison between traditional experimental methods and machine learning-based approaches for studying proteins.
| Feature | Experimental Protein Separation & Validation | Machine Learning-Based Protein Interaction Analysis |
| Primary Function | Physical isolation and identification of proteins from a complex mixture. | Prediction of interactions between compounds and proteins or between proteins. |
| Methodology | Wet-lab techniques based on the physicochemical properties of proteins. | In-silico analysis of large datasets of known protein sequences, structures, and interactions. |
| Throughput | Generally lower; each protein often requires a specific purification strategy. | High-throughput; can screen vast virtual libraries of compounds against many protein targets. |
| Resource Requirements | Requires laboratory equipment, reagents, and skilled personnel. | Requires significant computational resources and curated datasets. |
| Output Data | Purified protein sample; qualitative and quantitative data on presence, purity, and size. | A probability or score of interaction; identification of potential binding partners or "off-targets". |
| Validation | Confirms the physical presence and properties of a protein. | Predictions require subsequent experimental validation. |
III. Visualizing the Workflows
Diagram 1: Experimental Workflow for Protein Separation and Validation
Caption: A typical experimental workflow for isolating and confirming a target protein.
Diagram 2: Conceptual Comparison of Experimental and Machine Learning Approaches
Caption: The distinct yet complementary pathways of experimental and computational protein analysis.
A Comparative Analysis of Protein Standard Migration in Polyacrylamide Gels
For researchers, scientists, and drug development professionals, achieving accurate and reproducible protein separation is paramount. This guide provides a comparative analysis of the migration patterns of protein standards in various polyacrylamide gel electrophoresis (SDS-PAGE) systems. Understanding these nuances is critical for precise molecular weight estimation and reliable downstream applications such as Western blotting.
The choice of gel chemistry and the type of protein standard can significantly influence the apparent molecular weight of proteins. This guide will explore these differences, providing experimental data to aid in the selection of appropriate reagents and protocols for your research needs.
Comparative Migration of Prestained Protein Standards
The migration of prestained protein standards can vary depending on the buffer system and gel matrix used. This is because the dyes covalently attached to the proteins can alter their interaction with the gel and the running buffer, leading to shifts in their apparent molecular weight.[1] Below is a comparison of the apparent molecular weights of the Thermo Scientific™ PageRuler™ Prestained Protein Ladder across different gel chemistries.
| True MW (kDa) | Apparent MW (kDa) in Tris-Glycine Gels | Apparent MW (kDa) in Bis-Tris Gels (MOPS buffer) | Apparent MW (kDa) in Bis-Tris Gels (MES buffer) | Apparent MW (kDa) in Tris-Acetate Gels |
| 180 | 180 | 170 | 170 | 180 |
| 130 | 130 | 120 | 120 | 130 |
| 100 | 100 | 95 | 95 | 100 |
| 70 | 70 | 65 | 65 | 70 |
| 55 | 55 | 50 | 50 | 55 |
| 40 | 40 | 38 | 38 | 40 |
| 35 | 35 | 30 | 30 | 35 |
| 25 | 25 | 22 | 22 | 25 |
| 15 | 15 | 14 | 14 | 15 |
| 10 | 10 | 9 | 9 | 10 |
Data compiled from manufacturer's technical documentation. Apparent molecular weights are determined by calibration against unstained protein standards.[2][3][4]
Experimental Protocols
To ensure accurate and reproducible results, it is essential to follow standardized experimental protocols. Below are detailed methodologies for SDS-PAGE, Coomassie Blue staining, and Western blotting.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This protocol outlines the steps for separating proteins based on their molecular weight.
a. Sample Preparation:
-
Combine your protein sample with 4X Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).
-
Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any insoluble material.
b. Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with a precast or hand-cast polyacrylamide gel.
-
Fill the inner and outer chambers of the tank with 1X running buffer (e.g., Tris-Glycine or MOPS/MES for Bis-Tris gels).[5]
-
Carefully load 5-10 µL of the prestained protein standard into the first well and your prepared protein samples into the subsequent wells.
-
Connect the power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
Coomassie Blue Staining
This protocol is for visualizing all proteins in the gel after electrophoresis.
-
After electrophoresis, carefully remove the gel from the cassette and place it in a clean container.
-
Rinse the gel with deionized water two to three times for 5 minutes each to remove residual SDS.
-
Submerge the gel in Coomassie Brilliant Blue R-250 staining solution and agitate gently for 1-2 hours at room temperature.[6][7]
-
Remove the staining solution and add destaining solution (typically a mixture of methanol, acetic acid, and water).
-
Gently agitate the gel in the destaining solution, changing the solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[8]
Western Blotting
This protocol describes the transfer of proteins from the gel to a membrane for immunodetection.
a. Protein Transfer:
-
Soak the gel, nitrocellulose or PVDF membrane, and filter papers in 1X transfer buffer.
-
Assemble the transfer stack in the order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
-
Place the stack in the transfer apparatus and fill the tank with transfer buffer.
-
Perform the transfer at a constant current or voltage according to the manufacturer's instructions (e.g., 100V for 1 hour). The prestained ladder will be visible on the membrane, indicating transfer efficiency.[9]
b. Immunodetection:
-
After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein of interest using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: A flowchart of the SDS-PAGE and visualization workflow.
Caption: Key factors that affect the apparent molecular weight of protein standards.
References
- 1. Protein Standards and Ladders Selection Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. sibenzyme.com.cn [sibenzyme.com.cn]
- 3. Migration patterns of the PageRuler Prestained Protein Ladder in different electrophoretic conditions | Thermo Fisher Scientific - US [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. How to Choose the Right Protein Ladders [fishersci.com]
Safety Operating Guide
Proper Disposal Procedures for ML085 (Acrylamide/Bisacrylamide Solution)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of ML085, an acrylamide/bisacrylamide solution. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. Acrylamide is a neurotoxin, a suspected human carcinogen, and a mutagen. Proper handling and disposal are paramount.
Hazard Identification and Safety Precautions
This compound is a solution containing acrylamide and N,N'-methylenebisacrylamide, both of which are hazardous.
Summary of Hazards:
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | |
| Skin Corrosion/Irritation | Causes skin irritation. Can be absorbed through the skin. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | |
| Germ Cell Mutagenicity | May cause genetic defects. | |
| Carcinogenicity | May cause cancer. | |
| Reproductive Toxicity | Suspected of damaging fertility. | |
| Specific Target Organ Toxicity | Causes damage to the nervous system through prolonged or repeated exposure. |
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Nitrile gloves are required. Ensure they are regularly inspected for tears or punctures.
-
Eye Protection: Chemical safety goggles are essential.
-
Lab Coat: A buttoned lab coat must be worn.
-
Ventilation: All handling of this compound, including preparation for disposal, must be conducted inside a certified chemical fume hood.
Step-by-Step Disposal Procedure
There are two primary methods for the disposal of this compound waste: collection for licensed disposal and in-lab polymerization to a less hazardous form. The choice of method depends on institutional policies and local regulations.
Method 1: Collection for Licensed Hazardous Waste Disposal
This is the most common and recommended method for laboratories.
Experimental Protocol:
-
Designate a Waste Container:
-
Obtain a chemically resistant container (e.g., high-density polyethylene) designated specifically for acrylamide/bisacrylamide waste.
-
The container must be in good condition, with a secure, leak-proof cap.
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical names: "Acrylamide Solution" and "N,N'-Methylenebisacrylamide Solution".
-
Indicate the concentration and the primary hazards (e.g., "Toxic," "Carcinogen").
-
-
Collect the Waste:
-
Carefully pour the waste this compound solution into the designated container using a funnel to prevent spills.
-
This should be done inside a chemical fume hood.
-
-
Seal and Store:
-
Securely cap the waste container.
-
Store the container in a designated satellite accumulation area (SAA) that is away from general lab traffic and incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Method 2: In-Lab Polymerization
This method involves converting the liquid acrylamide monomer into a solid polyacrylamide gel, which is generally considered less hazardous. However, this process must be carried out with extreme caution as it still involves handling the toxic monomer. Check with your EHS department to ensure this on-site treatment is permissible.
Experimental Protocol:
-
Prepare for Polymerization:
-
In a chemical fume hood, place the waste this compound solution in a suitable beaker or flask.
-
To initiate polymerization, you will need freshly prepared 10% (w/v) ammonium persulfate (APS) solution and tetramethylethylenediamine (TEMED).
-
-
Initiate Polymerization:
-
For every 10 mL of waste this compound solution, add 100 µL of 10% APS solution.
-
Gently swirl the mixture.
-
Add 10 µL of TEMED.
-
Swirl again to mix. The polymerization reaction will begin.
-
-
Allow for Complete Polymerization:
-
Loosely cover the container to prevent evaporation but avoid a complete seal to prevent pressure buildup.
-
Leave the container undisturbed in the fume hood for at least 24 hours to ensure complete polymerization. The liquid will solidify into a gel.
-
-
Dispose of the Polymerized Gel:
-
The resulting polyacrylamide gel is significantly less hazardous than the unpolymerized solution.
-
Dispose of the solid gel as solid chemical waste. Place it in a labeled bag or container for solid hazardous waste and contact your EHS for pickup.
-
Spill and Emergency Procedures
-
Minor Spill: If a small amount of this compound is spilled within the fume hood, absorb it with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). Place the absorbent material in a sealed container and label it as hazardous waste for disposal.
-
Major Spill: In the event of a larger spill, or any spill outside of a fume hood, evacuate the immediate area and contact your institution's EHS or emergency response team immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
**Inhalation
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
